2-Amino-4-methylthiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFVGONDMKXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356767 | |
| Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-00-7 | |
| Record name | 2-Amino-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-methyl-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for 2-amino-4-methylthiazole-5-carboxylic acid, a key building block in the development of various pharmaceutical compounds. This document details the core synthetic strategies, providing comprehensive experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound and its derivatives are important heterocyclic compounds in medicinal chemistry. They serve as crucial intermediates in the synthesis of a range of biologically active molecules, including antibacterial and anticancer agents. The efficiency and scalability of the synthesis of this core structure are therefore of significant interest to the drug development community. This guide outlines the most common and effective methods for its preparation, focusing on a one-pot synthesis, a traditional two-step approach, and a high-yield method utilizing a chlorinated precursor.
Core Synthesis Pathways
The synthesis of this compound typically proceeds through the formation of its ethyl ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then hydrolyzed to the final carboxylic acid. The primary methods for synthesizing the ethyl ester are summarized below.
One-Pot Synthesis from Ethyl Acetoacetate
This method offers a streamlined approach by combining the bromination of ethyl acetoacetate and the subsequent cyclization with thiourea into a single procedural pot, simplifying the overall process and reducing workup steps.[1]
Traditional Two-Step Synthesis from Ethyl Acetoacetate
The conventional synthesis involves the initial bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate, which is isolated before being reacted with thiourea to yield the desired thiazole.[1] This method is often associated with lower overall yields compared to the one-pot approach.[1]
Synthesis from Ethyl 2-chloroacetoacetate
This high-yield pathway utilizes ethyl 2-chloroacetoacetate as the starting material, which reacts with thiourea in the presence of a base to form the thiazole ring. This method has been reported to achieve very high product yields.[2]
Hydrolysis to this compound
The final step in producing the target molecule is the hydrolysis of the ethyl ester. This is typically achieved through base-mediated saponification followed by acidification to precipitate the carboxylic acid.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods of ethyl 2-amino-4-methylthiazole-5-carboxylate.
| Synthesis Method | Starting Materials | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Melting Point (°C) |
| One-Pot Synthesis | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | Water, Tetrahydrofuran (THF) | ~4 hours | 72.0% | 178-179 |
| Traditional Two-Step | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | Dichloromethane (for bromination) | Not specified | 11% (overall) | 175-177 |
| From Ethyl 2-chloroacetoacetate | Ethyl 2-chloroacetoacetate, Thiourea | Sodium carbonate, Sodium hydroxide | Ethanol, Ethyl acetate | 5-5.5 hours | >98% | 172-173 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
Materials:
-
Ethyl acetoacetate (6.50 g, 0.05 mol)
-
N-Bromosuccinimide (NBS) (10.5 g, 0.06 mol)
-
Thiourea (3.80 g, 0.05 mol)
-
Water (50.0 mL)
-
Tetrahydrofuran (THF) (20.0 mL)
-
Ammonia solution (NH₃·H₂O) (8.0 mL)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, a mixture of ethyl acetoacetate in water and THF is cooled to below 0°C.
-
NBS is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography.
-
Thiourea is added to the reaction mixture, which is then heated to 80°C for 2 hours.
-
After cooling to room temperature, the mixture is filtered to remove any insoluble substances.
-
Ammonia solution is added to the filtrate, resulting in the formation of a yellow precipitate.
-
The mixture is stirred at room temperature for 10 minutes and then filtered.
-
The collected solid is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield the pure product.
Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate from Ethyl 2-chloroacetoacetate[2]
Materials:
-
Ethyl 2-chloroacetoacetate (33 g)
-
Thiourea (30.4 g)
-
Sodium carbonate (0.3 - 3.3 g)
-
Ethanol (200 mL)
-
Ethyl acetate (as a co-solvent in ethanol, 10-35% mass fraction)
-
30% Sodium hydroxide solution
-
Water (500 mL)
Procedure:
-
An ethanol solution containing 10-35% ethyl acetate is prepared. Thiourea and sodium carbonate are added to this solution.
-
The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise over 20-30 minutes.
-
After the addition is complete, the reaction temperature is raised to 60-70°C and maintained for 5-5.5 hours.
-
A portion of the solvent is removed by distillation, and the mixture is then cooled to room temperature and filtered.
-
The filtrate is added to water, and the pH is adjusted to 9-10 with a 30% sodium hydroxide solution while stirring.
-
The resulting precipitate is filtered, and the solid is dried under vacuum to obtain the final product.
Protocol 3: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (or its corresponding ester derivative)
-
Sodium hydroxide (NaOH) solution (e.g., 85 mM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
The starting ethyl ester is added to a stirring solution of sodium hydroxide.
-
The mixture is heated to 50-60°C for approximately 30 minutes until a clear solution is formed.
-
The solution is then cooled.
-
The cooled solution is acidified with 1 M HCl to a pH of 3.
-
The precipitated this compound is then collected.
Synthesis Pathway Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key component in a variety of biologically active molecules, most notably as a scaffold in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . While specific quantitative data for the parent carboxylic acid is not extensively documented in publicly available literature, properties can be inferred from its derivatives and related compounds. The ethyl ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a well-characterized intermediate, typically appearing as a white to pale cream powder with a melting point in the range of 171-180 °C.
Table 1: Physicochemical Properties of this compound and its Ethyl Ester
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| CAS Number | 67899-00-7 | 7210-76-6 |
| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 158.18 g/mol | 186.23 g/mol |
| Appearance | Solid | White to pale cream powder |
| Melting Point | Not consistently reported | 171-180 °C |
| Solubility | Limited data available; likely soluble in DMSO and alkaline solutions. | Soluble in various organic solvents. |
| pKa | Not experimentally determined in available literature. | Not applicable. |
Spectral Data Analysis
Detailed spectral analysis is crucial for the identification and characterization of this compound and its derivatives. Below is a summary of expected and reported spectral data for the closely related ethyl ester.
Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group on the thiazole ring, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, the methyl carbon, and the carbons of the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and vibrations of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a classical and versatile method. A common laboratory-scale preparation involves the synthesis of the ethyl ester followed by hydrolysis.
Experimental Protocol 1: Hantzsch Thole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This synthesis involves the condensation reaction between an α-haloketone and a thioamide.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve thiourea in ethanol.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol 2: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The carboxylic acid can be obtained by the hydrolysis of its ethyl ester.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (aqueous solution)
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture with stirring until a clear solution is formed, indicating the completion of hydrolysis.
-
Cool the solution to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
An In-depth Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic Acid (CAS No. 67899-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 67899-00-7 , is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its core 2-aminothiazole structure is recognized as a "privileged scaffold," meaning it is a versatile framework for the design of compounds with a wide range of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. It is important to distinguish this compound from its commonly used ethyl ester derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6), which often serves as a precursor in synthetic pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its ethyl ester is presented below.
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| CAS Number | 67899-00-7 | 7210-76-6 |
| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S |
| Molecular Weight | 158.18 g/mol | 186.23 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | Not specified | 176-180 °C |
| SMILES | CC1=C(C(=O)O)SC(=N)N=1 | CCOC(=O)C1=C(C)N=C(S1)N |
| InChI Key | Not specified | WZHUPCREDVWLKC-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the hydrolysis of its corresponding ethyl ester, which is synthesized via the Hantzsch thiazole synthesis.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A common and efficient method for the synthesis of the ethyl ester is a one-pot reaction.[1]
Protocol:
-
To a cooled (0°C) solution of ethyl acetoacetate, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Introduce thiourea to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Upon completion (monitored by TLC), cool the reaction mixture and neutralize it with a base (e.g., ammonia water) to precipitate the product.[2]
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]
A visual representation of this synthetic workflow is provided below.
Hydrolysis to this compound
The carboxylic acid is obtained by the hydrolysis of the ethyl ester.[4][5]
Protocol:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).[3][4][5]
-
Heat the mixture to reflux and stir overnight.[5]
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.[5]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.[5]
Biological Activities and Applications in Drug Development
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold highly valuable in drug discovery.
Anticancer Activity
The 2-aminothiazole core is a key component of several anticancer agents, including the FDA-approved drug Dasatinib.[6] Derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.
Quantitative Data on Anticancer Activity of 2-Aminothiazole Derivatives:
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [7] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [7] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [7] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [7] |
| OMS5 | A549 (Lung Cancer) | 22.13 µM | [8] |
| OMS14 | MCF-7 (Breast Cancer) | 61.03 µM | [8] |
The anticancer mechanism of these derivatives often involves the induction of apoptosis and cell cycle arrest.[7]
Experimental Protocol for Anticancer Evaluation (MTT Assay): [7]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (2-aminothiazole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Derivatives of this compound have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[9][10]
Quantitative Data on Antimicrobial Activity of 2-Aminothiazole Derivatives:
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [9] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [9] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [9] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [9] |
| Thiourea derivative (3) | Gram-positive cocci | 2 - 32 | [9] |
Experimental Protocol for Antimicrobial Evaluation (Broth Microdilution Method): [11]
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., temperature, time).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The general workflow for evaluating the biological activity of new derivatives is outlined below.
Conclusion
This compound is a foundational molecule in the field of medicinal chemistry. Its versatile and synthetically accessible scaffold has enabled the development of a multitude of derivatives with potent biological activities. The extensive research into its anticancer and antimicrobial properties, supported by the detailed experimental protocols and quantitative data presented in this guide, underscores its continued importance for researchers, scientists, and drug development professionals. Future exploration of this compound and its analogs is poised to yield novel therapeutic agents to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. ijcps.org [ijcps.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2007130075A1 - Aminothiazole derivatives as human stearoyl-coa desaturase inhibitors - Google Patents [patents.google.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-methylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, synthesis protocols, physicochemical properties, and known biological activities, with a focus on its potential as a scaffold for drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a derivative of thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The core structure features an amino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.
Table 1: Physicochemical Properties of this compound and its Ethyl Ester
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S[1][2] |
| Molecular Weight | 158.18 g/mol | 186.23 g/mol [1][2] |
| CAS Number | 67899-00-7[3] | 7210-76-6[1][2] |
| Melting Point | Not experimentally reported in searched literature | 171-180 °C[1] |
| Boiling Point | 400.609 °C (Predicted) | Not available |
| Density | 1.532 g/cm³ (Predicted) | Not available |
| SMILES String | CC1=C(C(=O)O)SC(=N)N1 | CCOC(=O)C1=C(C)N=C(N)S1[1][2] |
| InChI Key | Not available | WZHUPCREDVWLKC-UHFFFAOYSA-N[1][2] |
Note: Some physical properties for the carboxylic acid are predicted and have not been experimentally verified in the reviewed literature.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through the formation of its ethyl ester, followed by hydrolysis.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A common method for the synthesis of the ethyl ester is the Hantzsch thiazole synthesis. A detailed protocol is described in a patent for its preparation[4].
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a suitable reaction vessel, dissolve thiourea and sodium carbonate in ethanol to create a 10-35% solution of ethyl acetate.
-
Addition of Reagents: Heat the solution to 40-55 °C and add 2-chloroacetoacetic acid ethyl ester dropwise.
-
Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-5.5 hours.
-
Work-up: After cooling, a portion of the solvent is removed by distillation. The resulting mixture is cooled to room temperature and filtered.
-
Purification: The crude product can be further purified by recrystallization.
Hydrolysis to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions. A general procedure for the hydrolysis of similar 2-amino-5-derivatized 4-carboxylic acid thiazoles has been described[5].
Experimental Protocol: General Hydrolysis of Ethyl Ester
-
Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a solution of sodium hydroxide in water.
-
Reaction: Heat the stirring solution at 50-60 °C for approximately 30 minutes until a clear solution is formed.
-
Work-up: Cool the reaction mixture and acidify with 1 M HCl to a pH of 3-4.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol to obtain the pure carboxylic acid[5].
Spectroscopic Data
Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate and Related Compounds
| Technique | Compound | Key Signals/Features | Reference |
| ¹H NMR | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Data available on SpectraBase | [2] |
| ¹³C NMR | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Data available on SpectraBase | [2] |
| IR | 2-amino-5-phenylthiazole-4-carboxylic acid | 3364 cm⁻¹ (NH stretch, primary amine), 1701 cm⁻¹ (C=O stretch, carboxylic acid) | [5] |
| Mass Spec (GC-MS) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | m/z peaks at 186, 141, 114, 103 | [2] |
Researchers should perform their own spectral analysis for confirmation.
Biological Activity and Potential Applications
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have shown significant promise, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction: Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent apoptosis.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as G2/M or G0/G1.
-
Enzyme Inhibition: 2-aminothiazole derivatives have been identified as inhibitors of several key enzymes involved in cancer progression, including tubulin, histone deacetylases (HDACs), and various kinases.
Antimicrobial Activity
Derivatives of 2-aminothiazole have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. The specific mechanisms of action in this context are still under investigation but represent a promising area for the development of new anti-infective agents.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block for the synthesis of novel therapeutic agents. While detailed experimental data for the parent carboxylic acid is somewhat limited in the public domain, the extensive research on its derivatives highlights the importance of the 2-aminothiazole scaffold. The established anticancer and antimicrobial activities of these derivatives warrant further investigation and optimization of this promising molecular framework for drug discovery and development. Future research should focus on the detailed characterization of the parent acid and the exploration of its own biological activity profile.
References
- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 25 g | Request for Quote [thermofisher.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 67899-00-7 [chemicalbook.com]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
An In-depth Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 2-amino-4-methylthiazole-5-carboxylic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent modulators of various biological targets. This document details key structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and visualizes the complex signaling pathways and experimental workflows involved in their study.
Introduction to the this compound Scaffold
The this compound core is a versatile building block in the design of novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Notably, this thiazole framework is a key component in a number of kinase inhibitors, highlighting its importance in oncology research.[1][2] The ability to readily modify the 2-amino group, the 5-carboxylic acid moiety, and even the 4-methyl group provides a rich chemical space for optimization and the development of targeted therapies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide.[3] Variations of this approach, along with other synthetic strategies, allow for the introduction of a wide range of substituents, leading to diverse libraries of compounds for biological screening.
A general synthetic scheme involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with various electrophiles at the 2-amino position, or modification of the 5-carboxylate group. For instance, acylation of the 2-amino group can be achieved using acid chlorides or anhydrides in the presence of a base.[4] Furthermore, the carboxylate can be converted to an amide through coupling reactions with a variety of amines.[5] A "one-pot" synthesis method has also been described, which simplifies the process by combining bromination and cyclization steps.[6]
General Experimental Protocol for the Synthesis of N-substituted 2-Amino-4-methylthiazole-5-carboxamides
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of amide derivatives of this compound, a common structural motif in kinase inhibitors.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. This starting material can be synthesized via the Hantzsch thiazole synthesis from ethyl 2-chloroacetoacetate and thiourea.
Step 2: N-Boc Protection of the 2-Amino Group. Ethyl 2-amino-4-methylthiazole-5-carboxylate is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield the N-Boc protected intermediate.
Step 3: Saponification of the Ester. The ethyl ester of the N-Boc protected intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.
Step 4: Amide Coupling. The resulting carboxylic acid is coupled with a desired aniline or amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).
Step 5: N-Boc Deprotection. The Boc protecting group is removed by treating the coupled product with an acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an appropriate solvent, to yield the final N-substituted 2-amino-4-methylthiazole-5-carboxamide.[7]
Biological Activities and Therapeutic Targets
Derivatives of this compound have been extensively investigated for their potential as therapeutic agents in various disease areas. The following sections highlight their activity against key biological targets.
Kinase Inhibition
A significant area of research for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][9]
Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[8][10]
The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[11] Structure-activity relationship studies have shown that modifications to the 2-amino and 5-carboxamide moieties are critical for potency and selectivity.[5][11]
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. 2-Aminothiazole derivatives have been developed as potent inhibitors of CDK2, demonstrating antiproliferative activity across a range of tumor cell lines.[12][13]
Protein kinase CK2 is a constitutively active serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Aryl 2-aminothiazoles have been identified as a novel class of allosteric inhibitors of CK2, binding to a pocket outside of the ATP-binding site.[14]
Antimicrobial Activity
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown promising activity against Mycobacterium tuberculosis. Some of these compounds are believed to target the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in mycobacterial fatty acid synthesis.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives and analogs from the literature.
Table 1: Aurora Kinase Inhibitory Activity of 2-Amino Thiazole Derivatives [10]
| Compound ID | Structure | IC₅₀ (µM) | pIC₅₀ |
| 1a | (Structure not provided in source) | 0.08 | 7.10 |
| 2a | (Structure not provided in source) | 0.12 | 6.92 |
| 3e | (Structure not provided in source) | 0.15 | 6.82 |
| 4d | (Structure not provided in source) | 0.20 | 6.70 |
| 5d | (Structure not provided in source) | 0.25 | 6.60 |
| 6d | (Structure not provided in source) | 0.30 | 6.52 |
Note: A dataset of 54 aminothiazole derivatives was used to develop a QSAR model for Aurora kinase inhibition. The IC₅₀ values were converted to pIC₅₀ for the study.
Table 2: Antiproliferative Activity of a Dasatinib Analog [5]
| Compound | Cell Line | IC₅₀ (µM) |
| 6d | K563 (Leukemia) | Comparable to Dasatinib |
| 6d | MDA-MB 231 (Breast Cancer) | Inactive |
| 6d | MCF-7 (Breast Cancer) | 20.2 |
| 6d | HT-29 (Colon Cancer) | 21.6 |
| Dasatinib | All tested cell lines | < 1 |
Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide
Table 3: Anti-tubercular Activity of 2-Aminothiazole-4-carboxylate Derivatives
| Compound | Target | MIC (µg/mL) | IC₅₀ (µM) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 0.06 | - |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | - | 2.43 ± 0.13 |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol: [15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.
Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol: [15]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Use trypsin-EDTA to detach adherent cells. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with PBS and then resuspend the cells in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The different peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: A typical workflow for the screening and identification of kinase inhibitors.
Caption: Apoptotic signaling cascade initiated by aminothiazole tubulin inhibitors.[15]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Amino-4-methylthiazole-5-carboxylic Acid and Its Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylthiazole-5-carboxylic acid and its closely related ester derivatives. Due to a lack of publicly available, direct spectroscopic data for the carboxylic acid itself, this document focuses on the well-characterized methyl and ethyl esters. The spectral features of these esters serve as a reliable reference for predicting the characteristics of the parent acid. This guide is intended to support research, development, and quality control activities involving this important chemical scaffold.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 67899-00-7[1]
-
Molecular Formula: C₅H₆N₂O₂S[1]
-
Molecular Weight: 158.18 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the methyl and ethyl esters of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | DMSO-d₆ | 2.49 (s, 3H) | -CH₃ (thiazole ring) | [2] |
| 3.70 (s, 3H) | -OCH₃ (ester) | [2] | ||
| 6.97 (s, 2H) | -NH₂ | [2] | ||
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | Data not fully available in search results. | [3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | DMSO-d₆ | 12.7 | -CH₃ (thiazole ring) | [2] |
| 52.1 | -OCH₃ (ester) | [2] | ||
| 135.2 | C4-thiazole | [2] | ||
| 137.1 | C5-thiazole | [2] | ||
| 164.3 | C=O (ester) | [2] | ||
| 167.5 | C2-thiazole (C-NH₂) | [2] | ||
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | Data not fully available in search results. | [3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (νₘₐₓ, cm⁻¹) | Assignment | Reference |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | 3433 | N-H stretch (amine) | [2] |
| 1688 | C=O stretch (conjugated ester) | [2] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | FTMS-ESI | 173.0385 [M+H]⁺ | 173.0379 | [2] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | GC-MS | Fragments observed at 186, 141, 114 | Not applicable | [3] |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 270 MHz or 400 MHz NMR spectrometer was used.[2]
-
Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized.
-
Sample Preparation: The sample was likely analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.
-
Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A JEOL JMS-700 Dual-sector High-resolution Mass Spectrometer was used for high-resolution mass spectrometry.[2]
-
Ionization Method: Fourier Transform Mass Spectrometry with Electrospray Ionization (FTMS-ESI) was employed.[2]
-
Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of thiazole derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its esters, which is crucial for their application in scientific research and drug development. The provided data and protocols offer a valuable resource for the characterization of these and related compounds.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 2-Amino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4-methylthiazole-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and optimal performance in research and development applications, including the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.
Physicochemical Properties and Identification
This compound is a solid, crystalline compound. Key identification and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 67899-00-7 | [1][2][3] |
| Molecular Formula | C5H6N2O2S | [3] |
| Molecular Weight | 158.18 g/mol | [1][3] |
| Appearance | Powder or crystalline solid | [4] |
| Melting Point | Not consistently reported; related ethyl ester melts at 176-180 °C |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound.
Storage Conditions
Based on information from various suppliers, the following storage conditions are recommended to ensure long-term stability:
| Condition | Recommendation | Justification |
| Temperature | 2-8°C (Refrigerated) | To minimize degradation from thermal stress.[1][5] |
| Atmosphere | Inert atmosphere in a tightly sealed container. | To prevent oxidation and reaction with atmospheric moisture.[4] |
| Light | Store in a dark place, protected from light. | To prevent photodegradation.[4][5] |
| Environment | Store in a cool, dry, and well-ventilated area. | To avoid moisture uptake and degradation.[4][6] |
Handling Precautions
This compound is classified as an irritant.[3][7] Adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.[4]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[6][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][8]
Stability Profile and Degradation
Incompatibilities
To prevent degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can lead to oxidative decomposition of the thiazole ring and amino group.[6][8]
-
Strong Acids and Bases: While the molecule has both acidic (carboxylic acid) and basic (amino) functional groups, extreme pH conditions can promote hydrolysis or other unwanted reactions.
-
Excess Heat: Elevated temperatures can lead to thermal decomposition.[8]
Potential Degradation Pathways
While not empirically documented for this specific molecule in the literature reviewed, potential degradation pathways for similar structures could include:
-
Decarboxylation: Loss of the carboxylic acid group, especially at elevated temperatures.
-
Oxidation: The amino group and the thiazole ring can be susceptible to oxidation.
-
Hydrolysis: The amino group could potentially be hydrolyzed under harsh acidic or basic conditions.
A logical workflow for investigating these potential degradation pathways is presented below.
Caption: A workflow for assessing the stability of this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting a forced degradation study to understand the stability of this compound.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity and determine mass balance to account for all the material.
-
Identification of Degradants: Use LC-MS to identify the mass of the degradation products to propose their structures.
The experimental workflow for this protocol is visualized below.
Caption: A workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container in a dry, well-ventilated area. Care should be taken to avoid contact with strong oxidizing agents. For critical applications in drug development, it is highly recommended that researchers perform their own stability studies under conditions that mimic their intended use and storage to ensure the material's quality and purity over time. The provided experimental protocols offer a starting point for such investigations.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 67899-00-7 [chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate MSDS CasNo.7210-76-6 [lookchem.com]
- 5. 40283-46-3|2-Aminothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting promising biological activities. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and biological applications of this compound and its derivatives, with a particular focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and a schematic representation of a key signaling pathway are presented to facilitate further research and drug development efforts in this area.
Introduction
The 2-aminothiazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound, a key member of this family, has emerged as a valuable building block for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of this compound and its commonly used ethyl ester are crucial for their application in synthesis and biological studies.
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Reference |
| CAS Number | 67899-00-7 | 7210-76-6 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 158.18 g/mol | 186.23 g/mol | [1][2] |
| Melting Point | Not specified in retrieved results | 176-180 °C | [3] |
| Appearance | Not specified in retrieved results | White solid | [3] |
| Storage Temperature | 2-8°C | Room Temperature | [4] |
Spectral Data
Spectral data is essential for the structural elucidation and confirmation of synthesized compounds. While a dedicated spectrum for the parent carboxylic acid was not found, representative ¹H and ¹³C NMR data for related derivatives are provided below.
¹H NMR Data for 2-(2-Bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid (in DMSO-d₆):
-
δ 4.17 (s, 2H)
-
δ 7.46 (m, 3H)
-
δ 7.61 (s, 1H)[5]
¹³C NMR Data for 2-(2-Bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid (in DMSO-d₆):
-
δ 28.6, 114.98, 123.96, 128.46, 129.04, 131.32, 133.59, 136.7, 137.2, 155.7, 163.4, 166.4[5]
Synthesis of this compound and its Ethyl Ester
Several synthetic routes to this compound and its ethyl ester have been reported, with the Hantzsch thiazole synthesis being a common strategy.
Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
Protocol 1: Reaction of Ethyl 2-chloro-3-oxobutanoate with Thiourea [3]
-
To a solution of ethyl 2-chloro-3-oxobutanoate (5 g, 0.030 mol, 1 eq.) in ethanol (25 mL) at 25 °C, add thiourea (2.55 g, 0.033 mol, 1.1 eq.).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion, slowly cool the mixture to 25 °C with continuous stirring to induce precipitation.
-
Collect the precipitated white solid by filtration through a Büchner funnel.
-
Dry the solid under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Yield: 4.8 g (64%)
-
Synthesis of this compound
Protocol 2: Hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles [5]
This is a general method for the hydrolysis of the corresponding ester to the carboxylic acid.
-
Add the starting ester compound (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 g, 6.3 mmol) to a stirring solution of NaOH (150 ml, 85 mM).
-
Heat the mixture at 50–60°C for 30 minutes until a clear solution is formed.
-
Cool the solution and acidify with 1 M HCl to a pH of 3–4 to precipitate the product.
-
Collect the precipitate using a Buchner funnel.
-
Recrystallize the product from methanol.
-
Yield: 0.8 g (75.0%) for 2-amino-5-methylthiazole-4-carboxylic acid.
-
Biological Activity and Therapeutic Potential
This compound itself is generally considered a scaffold for derivatization. Its derivatives have shown significant potential as both antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of this compound have been investigated for their activity against Mycobacterium tuberculosis.
| Compound | Target Organism | Activity (MIC) | Reference |
| 2-amino-5-methylthiazole-4-carboxylic acid | M. tuberculosis H₃₇Rv | 16 µg/ml (93 µM) | [5] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 0.06 µg/ml (0.24 µM) | [5] |
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. Some have been designed based on the structure of the kinase inhibitor dasatinib.
| Derivative | Cell Line | Activity (IC₅₀) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to dasatinib | [6] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast Cancer) | 20.2 µM | [6] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon Cancer) | 21.6 µM | [6] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MDA-MB 231 (Breast Cancer) | Inactive | [6] |
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the anticancer effects of 2-aminothiazole derivatives are mediated through the induction of apoptosis (programmed cell death). A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent activation of caspases.
Apoptosis Signaling Pathway
The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.
Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry. The synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of antibacterial and anticancer research, underscore its importance. The ability of certain derivatives to induce apoptosis through the modulation of the Bcl-2 protein family highlights a promising avenue for the development of novel cancer therapeutics. This technical guide provides a foundational overview to aid researchers in the rational design and synthesis of new, more potent derivatives of this versatile heterocyclic compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 4. This compound | 67899-00-7 [chemicalbook.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Thiazole Chemistry: A Technical Guide to 2-Amino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic methodologies of 2-Amino-4-methylthiazole-5-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its significance as a key building block for various pharmaceutical agents.
Introduction and Historical Context
Historically, the importance of this molecule has grown with the increasing recognition of the thiazole moiety as a privileged scaffold in medicinal chemistry. The 2-aminothiazole core, in particular, is a key component in a multitude of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. The strategic placement of the amino and carboxylic acid groups on the thiazole ring in this compound provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. A notable example of its application is in the synthesis of the anti-cancer drug Dasatinib, where it serves as a crucial precursor.[1][2]
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound and its commonly used ethyl ester.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| CAS Number | 67899-00-7[3] | 7210-76-6[4][5] |
| Molecular Formula | C₅H₆N₂O₂S[2] | C₇H₁₀N₂O₂S[4] |
| Molecular Weight | 158.18 g/mol [2] | 186.23 g/mol [4] |
| Melting Point | Not explicitly found in primary literature | 176-180 °C[5] |
| Boiling Point | 400.609 °C (Predicted)[1] | Not available |
| Density | 1.532 g/cm³ (Predicted)[1] | Not available |
| Storage Temperature | 2~8°C[1][3] | Not specified |
Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Spectral Data Type | Key Features |
| ¹H NMR | Spectra available in various databases.[4] |
| ¹³C NMR | Spectra available in various databases.[4] |
| Mass Spectrometry | Molecular Ion Peak (M+) at m/z 186.[4] |
| InChIKey | WZHUPCREDVWLKC-UHFFFAOYSA-N[4] |
| SMILES | CCOC(=O)C1=C(N=C(S1)N)C[4] |
Key Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of its ethyl ester via the Hantzsch thiazole synthesis, followed by hydrolysis of the ester to the carboxylic acid.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium Carbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent). A mild base such as sodium carbonate (0.1 equivalents) can be added to facilitate the reaction.[6]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization.
-
The crude product can be recrystallized from ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a white to off-white solid. A yield of over 98% has been reported for similar procedures.[6]
Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate to this compound
This protocol describes the basic hydrolysis of the ethyl ester.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Suspend or dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).
-
Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution as a solid.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final compound.
Synthesis and Logical Workflow Diagrams
The following diagrams illustrate the foundational Hantzsch synthesis for the thiazole core and the overall workflow for producing this compound.
Figure 1: Hantzsch Thiazole Synthesis Pathway.
Figure 2: Experimental Workflow for Synthesis.
Conclusion
This compound represents a fundamentally important and versatile building block in the field of organic and medicinal chemistry. Its straightforward synthesis, based on the century-old Hantzsch reaction, and the reactivity of its functional groups have cemented its role as a key intermediate in the development of numerous compounds of pharmaceutical interest. This guide has provided a detailed overview of its historical context, physicochemical properties, and practical synthetic methodologies to aid researchers and scientists in their drug discovery and development endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | 67899-00-7 [chemicalbook.com]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid from Ethyl Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from ethyl acetoacetate. The synthesis involves the formation of the intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by its hydrolysis to the final carboxylic acid. Two primary methods for the synthesis of the ethyl ester are presented: a traditional two-step Hantzsch thiazole synthesis and a more efficient one-pot procedure.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound and its ethyl ester intermediate.
| Compound/Intermediate | Synthesis Method | Yield (%) | Melting Point (°C) | Purity (%) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-Pot Synthesis | 72.0 | 178-179 | >97 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Two-Step (using ethyl 2-chloroacetoacetate) | 64-98 | 172-180 | >96 |
| This compound | Hydrolysis | Not specified | Not specified | >95 |
Experimental Protocols
Method 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This method offers a streamlined approach, combining the bromination of ethyl acetoacetate and the subsequent cyclization with thiourea into a single procedural pot.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) to the cooled mixture.
-
Remove the cooling bath and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL). This will cause the product to precipitate as yellow floccules.
-
Stir the mixture at room temperature for 10 minutes.
-
Collect the precipitate by filtration and wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate and dry to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Method 2: Two-Step Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate via Ethyl 2-chloroacetoacetate
This traditional Hantzsch thiazole synthesis involves the initial preparation of an α-halo ketone (ethyl 2-chloroacetoacetate), which is then reacted with thiourea.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate)
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve ethyl 2-chloro-3-oxobutanoate (5 g, 0.030 mol) in ethanol (25 mL) in a reaction flask at room temperature (25°C).
-
Add thiourea (2.55 g, 0.033 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Upon completion, slowly cool the mixture to room temperature while stirring continuously to induce precipitation.
-
Collect the precipitated white solid by filtration using a Büchner funnel.
-
Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate to this compound
This protocol describes the conversion of the ethyl ester to the final carboxylic acid product via alkaline hydrolysis.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Hydrochloric acid (HCl) or other suitable acid for neutralization
-
Ethanol (optional, as co-solvent)
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M). Ethanol may be used as a co-solvent to aid solubility.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this document.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The development of efficient, scalable, and environmentally benign synthetic methodologies for these compounds is of significant interest to the pharmaceutical industry. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offers significant advantages in terms of reduced reaction time, cost-effectiveness, and waste generation.
This document provides detailed protocols for two prominent one-pot synthetic strategies for preparing this compound derivatives: the Hantzsch thiazole synthesis and a chemoenzymatic multicomponent approach. These methods offer versatility and high yields for the synthesis of a diverse library of thiazole derivatives.
Synthetic Strategies Overview
Two primary one-pot strategies for the synthesis of this compound derivatives are highlighted:
-
Hantzsch Thiazole Synthesis-Based Route: This classical and widely adopted method involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[3] The one-pot variation of this synthesis simplifies the procedure by generating the α-halocarbonyl in situ followed by cyclization with thiourea.[4]
-
Chemoenzymatic Multicomponent Synthesis: This innovative approach utilizes an enzyme catalyst, such as trypsin, to promote the multicomponent reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording thiazole derivatives in high yields under mild conditions.[5][6][7]
The choice of synthetic route may depend on factors such as the availability of starting materials, desired substitution patterns, and scalability requirements.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the Hantzsch-based one-pot synthesis.
Caption: Workflow for the chemoenzymatic one-pot synthesis.
Experimental Protocols
Protocol 1: One-Pot Hantzsch-Type Synthesis from Acetoacetate
This protocol is adapted from a patented method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives.[4] It involves an in-situ bromination of an acetoacetate followed by cyclization with a thiourea derivative in a one-pot fashion.
Materials:
-
Acetoacetate derivative (e.g., ethyl acetoacetate)
-
N-Bromosuccinimide (NBS)
-
N-monosubstituted thiourea derivative
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
In a reaction vessel, prepare a solvent mixture of water and tetrahydrofuran (volume ratio of 2:1 to 3:1). The total solvent volume should be 20 to 50 times the volume of the acetoacetate.[4]
-
Add the acetoacetate derivative and N-bromosuccinimide to the solvent mixture.
-
Heat the reaction mixture to facilitate the bromination reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the bromination is complete, add the N-monosubstituted thiourea derivative to the reaction mixture.
-
Heat the mixture in a water bath to induce cyclization, resulting in the formation of the 2-substituted amino-4-methyl-5-carboxylate thiazole salt.[4]
-
After the reaction is complete (as monitored by TLC), cool the mixture and basify with ammonia solution.
-
The target product can then be purified from the resulting mixture.
This one-pot approach simplifies the traditional two-step process of bromination and cyclization, leading to a more streamlined and efficient synthesis.[4]
Protocol 2: Chemoenzymatic One-Pot Multicomponent Synthesis of Thiazole Derivatives
This protocol describes a novel, enzyme-catalyzed one-pot synthesis of thiazole derivatives under mild conditions.[5][6][7]
Materials:
-
Secondary amine (1.0 mmol)
-
Benzoyl isothiocyanate (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (1.0 mmol)
-
Trypsin from porcine pancreas (PPT, 20 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), trypsin from porcine pancreas (20 mg), and ethanol (5 mL).[6]
-
Place the test tube on a shaker with end-over-end rotation at 160 rpm.
-
Maintain the reaction temperature at 45 °C for 7 hours.[6]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, the product can be isolated and purified using standard techniques.
This method offers high yields and operates under mild, environmentally friendly conditions, expanding the application of chemoenzymatic synthesis.[6]
Data Presentation
The following tables summarize the yields of various 2-aminothiazole derivatives synthesized using one-pot methods.
Table 1: Yields of this compound Phenylamide Derivatives via a Hantzsch-Type Synthesis
| Entry | Phenylamide Substituent | Yield (%) |
| 1 | N-(2-chloro-6-methylphenyl) | 92 |
| 2 | N-phenyl | 88 |
| 3 | N-(4-fluorophenyl) | 91 |
| 4 | N-(4-chlorophenyl) | 89 |
| 5 | N-(4-methylphenyl) | 90 |
Data adapted from studies on the synthesis of dasatinib precursors and related compounds.[8][9]
Table 2: Yields of Thiazole Derivatives from Chemoenzymatic One-Pot Synthesis
| Entry | Secondary Amine | Dialkyl Acetylenedicarboxylate | Yield (%) |
| 1 | Pyrrolidine | Diethyl acetylenedicarboxylate | 94 |
| 2 | Piperidine | Diethyl acetylenedicarboxylate | 92 |
| 3 | Morpholine | Diethyl acetylenedicarboxylate | 91 |
| 4 | Pyrrolidine | Dimethyl acetylenedicarboxylate | 93 |
| 5 | Piperidine | Dimethyl acetylenedicarboxylate | 90 |
Data obtained from a study on the trypsin-catalyzed multicomponent synthesis of thiazole derivatives.[5][6]
Table 3: Yields of 2-Aminothiazole Derivatives via a Nanoparticle-Catalyzed One-Pot Synthesis
| Entry | Carbonyl Compound | Yield (%) |
| 1 | Acetophenone | 95 |
| 2 | 4-Methylacetophenone | 92 |
| 3 | 4-Chloroacetophenone | 94 |
| 4 | 4-Bromoacetophenone | 93 |
| 5 | 4-Nitroacetophenone | 90 |
This method utilizes a reusable NiFe2O4 nanoparticle catalyst in a green, one-pot multicomponent synthesis.[10]
Conclusion
The one-pot synthesis of this compound derivatives represents a significant advancement in synthetic efficiency and sustainability. The protocols detailed herein, based on the Hantzsch reaction and chemoenzymatic catalysis, provide researchers with robust and versatile methods for accessing a wide array of these valuable heterocyclic compounds. The tabulated data demonstrates the high yields achievable with these methods, underscoring their utility in both academic research and industrial drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 5. [PDF] One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. One-pot chemoenzymatic multicomponent synthesis of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Amino-4-methylthiazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "2-Amino-4-methylthiazole-5-carboxylic acid" and its derivatives in medicinal chemistry, with a focus on their application as anticancer agents and kinase inhibitors. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have garnered significant attention due to their potential as therapeutic agents, particularly in oncology. This core structure serves as a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. A prominent example is Dasatinib, a potent pan-Src family kinase and Bcr-Abl inhibitor, which features a 2-aminothiazole moiety and is clinically used for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]
The derivatization of the 2-amino and 5-carboxylic acid groups allows for the modulation of potency, selectivity, and pharmacokinetic properties, leading to the discovery of novel drug candidates. Research has demonstrated that these derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2]
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values (µM) of N-(2-chloro-6-methylphenyl)-2-(substituted acetamido)thiazole-5-carboxamide Derivatives
| Compound | K562 (Leukemia) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | MDA-MB 231 (Breast Cancer) |
| Dasatinib | < 1 | < 1 | < 1 | < 1 |
| 6d | comparable to Dasatinib | 20.2 | 21.6 | inactive |
Data extracted from Liu et al., 2011.[3]
Table 2: IC50 Values (µM) of 2,4-disubstituted thiazole amide derivatives
| Compound | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HT29 (Colon Cancer) | Karpas299 (Lymphoma) |
| 28 | 8.64 | 6.05 | 0.63 | 13.87 |
Data extracted from a 2021 study on 2,4-disubstituted thiazole amide derivatives.[4]
Experimental Protocols
General Synthesis of 2-Amino-4-methylthiazole-5-carboxamide Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of the 2-aminothiazole core.[5] This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxamides.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of 2-aminothiazole-5-carboxamides.
Materials:
-
β-ethoxy acryloyl chloride
-
Substituted aniline (e.g., 2-chloro-6-methylaniline)
-
Pyridine
-
Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Hydrochloric acid (1N)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of (E)-N-(substituted)-3-ethoxyacrylamide:
-
Dissolve the substituted aniline (1.0 eq) and pyridine (1.5 eq) in THF in a round-bottom flask.
-
Cool the stirring solution to 0-5 °C in an ice bath.
-
Slowly add 3-ethoxyacryloyl chloride (1.5 eq) to the solution, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture again to 0-10 °C and add 1N HCl.
-
Dilute with water and concentrate the solution under vacuum to obtain the crude product.
-
-
Synthesis of 2-Amino-N-(substituted)-thiazole-5-carboxamide:
-
Subject the crude N-substituted-3-ethoxyacrylamide to NBS-mediated thiazole formation in a mixture of dioxane and water.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to facilitate ring closure.
-
After the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2-aminothiazole-5-carboxamide derivative.[6]
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Test compound (2-aminothiazole derivative)
-
Kinase enzyme of interest
-
Kinase substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
Add the kinase enzyme solution to the wells of a 384-well plate.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Signaling Pathways
Derivatives of this compound, particularly those designed as kinase inhibitors, often target key signaling pathways implicated in cancer cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two such critical cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[10]
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-methylthiazole-5-carboxylic Acid as a Versatile Intermediate for the Development of Novel Anti-Tumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-Amino-4-methylthiazole-5-carboxylic acid as a key intermediate in the development of potent anti-tumor agents. This document includes detailed synthetic protocols, methodologies for biological evaluation, a summary of activity data, and a description of the relevant signaling pathways.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of this compound have emerged as promising candidates for anti-tumor drug discovery, owing to their ability to be elaborated into potent inhibitors of various protein kinases implicated in cancer progression.[2][3] This heterocyclic compound serves as a versatile building block for the synthesis of a diverse range of molecules, including analogues of the approved anti-cancer drug Dasatinib, as well as novel inhibitors targeting key signaling pathways such as VEGFR-2, TNIK, and Hec1/Nek2.[2][4][5] These pathways are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.
This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into advanced anti-tumor agents. Furthermore, it outlines standard in vitro assays for evaluating the cytotoxic activity and for elucidating the mechanism of action of these compounds.
Synthesis of this compound and Derivatives
The synthesis of anti-tumor agents from this compound is a multi-step process that begins with the formation of the core thiazole ring, followed by functionalization to yield the final active compounds.
Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
A common precursor for many derivatives is the ethyl ester of the title compound. A one-pot synthesis method has been described for its efficient preparation.[6]
Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate [6]
-
Reaction Setup: In a reaction flask, combine water and tetrahydrofuran (THF) in a 2:1 to 3:1 volume ratio. The total solvent volume should be 20 to 50 times the volume of ethyl acetoacetate.
-
Bromination: To the solvent mixture, add ethyl acetoacetate followed by N-bromosuccinimide (NBS) in equimolar amounts. Heat the mixture to initiate the bromination reaction.
-
Cyclization: Once the bromination is complete (as monitored by an appropriate method such as TLC), add thiourea to the reaction mixture.
-
Heating: Heat the reaction mixture in a water bath to facilitate the cyclization reaction, which forms the thiazole ring.
-
Work-up: After the reaction is complete, cool the mixture and basify with ammonia water.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Synthesis of a Dasatinib Analogue Intermediate
This protocol describes the synthesis of a key intermediate used in the preparation of Dasatinib analogues, starting from a derivative of 2-aminothiazole-5-carboxamide.[7]
Protocol 2: Synthesis of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [7]
-
Reaction Setup: To a stirring solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (22.4 mmol) in tetrahydrofuran (65 mL), add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (65.36 mmol) slowly while maintaining the temperature between 10-20°C.
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Quenching: Cool the reaction mixture to 0-5°C and slowly add 2N hydrochloric acid (21.5 mL).
-
Precipitation: Stir the mixture for 1.75 hours at 0-5°C to allow for product precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with water (15 mL), and dry to obtain 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Biological Evaluation Protocols
The anti-tumor activity of the synthesized compounds can be assessed using a variety of in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Protocol 3: MTT Assay for Cytotoxicity Screening [8][9]
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.[11][12][13][14][15]
Protocol 4: Cell Cycle Analysis by Flow Cytometry [11][12]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | [13][16] |
| MCF-7 (Breast) | 20.2 | [13][16] | ||
| HT-29 (Colon) | 21.6 | [13][16] | ||
| Dasatinib | (Reference) | K562, MCF-7, HT-29 | < 1 | [13][16] |
| INH1 | N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide | Multiple breast cancer cell lines | 10-21 | [5] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their anti-tumor effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Protein Kinases
Many of the synthesized compounds are designed as inhibitors of protein kinases that are often dysregulated in cancer.
-
Src/Abl Kinases: Dasatinib and its analogues are potent inhibitors of Src family kinases and Bcr-Abl, which are crucial for the growth of certain leukemia cells.[17]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][18]
-
TNIK (TRAF2 and NCK-interacting kinase): TNIK is involved in the Wnt signaling pathway, which is frequently activated in colorectal and other cancers, promoting cell proliferation.[1][19][20][21]
-
Hec1/Nek2: The Hec1/Nek2 pathway is critical for proper chromosome segregation during mitosis. Disruption of this interaction can lead to mitotic catastrophe and cell death in cancer cells.[4][5][22][23][24]
Induction of Apoptosis and Cell Cycle Arrest
In addition to kinase inhibition, these compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing cancer cells from dividing.
Visualizations
Experimental Workflow: Anti-Tumor Agent Synthesis and Screening
Caption: General workflow from synthesis to in vitro screening.
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Signaling Pathway: TNIK Inhibition in Wnt Pathway
Caption: Inhibition of the Wnt signaling pathway via TNIK.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. VEGFR2 inhibition assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. medvolt.ai [medvolt.ai]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
Application of 2-Amino-4-methylthiazole-5-carboxylic Acid in Xanthine Oxidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2-Amino-4-methylthiazole-5-carboxylic acid as a scaffold for the development of potent xanthine oxidase (XO) inhibitors. This class of compounds holds significant promise for the treatment of hyperuricemia and gout.
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in the joints and tissues, causing the painful inflammatory condition of gout.[1] Inhibition of XO is a primary therapeutic strategy for managing hyperuricemia and gout.[2] While purine analogs like Allopurinol have been the mainstay of treatment, non-purine inhibitors such as Febuxostat have emerged, opening avenues for the exploration of novel heterocyclic scaffolds.[3][4]
The this compound core has been identified as a promising scaffold for the design of novel XO inhibitors. Derivatives of this compound, particularly 2-benzamido-4-methylthiazole-5-carboxylic acids, have demonstrated significant inhibitory activity against xanthine oxidase, with some compounds exhibiting potency in the sub-micromolar range.[3]
Signaling Pathway of Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition.
Caption: Inhibition of Uric Acid Production by this compound derivatives.
Quantitative Data Summary
The following table summarizes the in vitro xanthine oxidase inhibitory activity of various 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.
| Compound ID | R-group on Benzamide Ring | IC50 (µM) | Reference |
| 5a | H | >10 | [3] |
| 5b | 4-F | 0.57 | [3][5] |
| 5c | 4-Cl | 0.91 | [3][5] |
| 5d | 4-Br | 1.23 | [3] |
| 5e | 4-I | 1.56 | [3] |
| 5f | 4-NO2 | 2.14 | [3] |
| 5g | 4-CH3 | 3.28 | [3] |
| 5h | 4-OCH3 | 4.51 | [3] |
| 5i | 2-F | 2.89 | [3] |
| 5j | 2-Cl | 3.12 | [3] |
| 5k | 2-Br | 3.87 | [3] |
| 5l | 2-NO2 | 4.92 | [3] |
| 5m | 3-F | 1.88 | [3] |
| 5n | 3-Cl | 2.45 | [3] |
| 5o | 3-Br | 2.91 | [3] |
| 5p | 3-NO2 | 3.76 | [3] |
| 5q | 3,4-diCl | 1.15 | [3] |
| 5r | 2,4-diCl | 1.48 | [3] |
| Febuxostat | - | 0.019 | [3] |
| Allopurinol | - | 2.54 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of the core scaffold involves a multi-step process, typically starting from ethyl acetoacetate.
Workflow for Synthesis of the Core Scaffold
Caption: General workflow for synthesizing the core compound.
Protocol for Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: [2]
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.
-
After cooling, neutralize the mixture with ammonia to a pH of 7.
-
Filter the resulting precipitate and recrystallize from ethyl acetate to obtain the product.
Protocol for Hydrolysis to this compound:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, for example, potassium hydroxide (KOH).
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the precipitate to obtain this compound.
Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives[3][6]
-
To a solution of this compound in a suitable solvent (e.g., pyridine), add the desired substituted benzoyl chloride at 0-5°C.
-
Allow the reaction mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is based on the spectrophotometric measurement of uric acid formation from the substrate xanthine.
Workflow for In Vitro XO Inhibition Assay
Caption: Experimental workflow for the XO inhibition assay.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.5).
-
Substrate Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer.
-
Enzyme Solution: Prepare a solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer. The optimal concentration should be determined empirically.
-
Test Compounds: Dissolve test compounds and the positive control (Allopurinol) in DMSO to prepare stock solutions, then dilute to desired concentrations with the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound solution (or vehicle for control) to each well.
-
Add 125 µL of the xanthine solution.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the xanthine oxidase solution to each well.
-
Incubate the plate at 25°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 295 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR)
The inhibitory activity of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the benzamide ring.
Caption: Structure-Activity Relationship of the derivatives.
Key SAR Observations: [3]
-
Effect of Substituents: The presence of a substituent on the benzamide ring is crucial for activity.
-
Halogens: Halogen substitution, particularly at the para-position, significantly enhances inhibitory activity. The order of potency is generally F > Cl > Br > I.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (e.g., NO2) tend to increase activity more than electron-donating groups (e.g., CH3, OCH3).
-
Positional Isomers: The position of the substituent on the benzamide ring has a marked effect on potency, with the general trend being para > meta > ortho.
Conclusion
This compound serves as a valuable and versatile scaffold for the development of novel non-purine xanthine oxidase inhibitors. The straightforward synthesis and the potential for diverse substitutions on the benzamide ring allow for the fine-tuning of inhibitory potency. The detailed protocols and structure-activity relationship data presented herein provide a solid foundation for researchers engaged in the discovery and development of new therapeutic agents for the management of hyperuricemia and gout. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most potent derivatives is warranted.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Reactions of 2-Amino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The reactivity of the 2-aminothiazole ring system towards electrophiles allows for a diverse range of chemical modifications, enabling the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the reaction of "this compound" and its common derivatives (ethyl ester and anilide) with various electrophiles.
The 2-aminothiazole scaffold is susceptible to electrophilic attack at several positions. The exocyclic amino group is a primary site for reactions such as acylation and alkylation. The thiazole ring itself, being an electron-rich heterocyclic system, can undergo electrophilic substitution, primarily at the C5 position if unsubstituted. However, in the case of the title compound, the C5 position is occupied by a carboxylic acid group, directing electrophilic attack to other positions or requiring functional group manipulation prior to electrophilic substitution on the ring.
I. Acylation Reactions
Acylation of the 2-amino group of this compound derivatives is a common strategy to introduce diverse functional groups, often leading to compounds with enhanced biological activity.
Quantitative Data Summary
| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylate | Acetic anhydride | - | Reflux, 2h | 92 | [1] |
| Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylate | Benzoyl chloride | Pyridine | - | - | [1] |
| Ethyl 2-(phenylsulfonamido)-4-methylthiazole-5-carboxylate | Benzenesulfonyl chloride | Pyridine | - | - | [1] |
| 2-Acetylamino-N-phenyl-4-methylthiazole-5-carboxamide | Acetic anhydride | - | Reflux, 2h | 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylate [1]
-
A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 10 mmol) and acetic anhydride (5 mL) is heated at reflux for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into 50 mL of cold water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylate.
Protocol 2: General Procedure for the Acylation with Acyl Halides in Pyridine [1]
-
To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (10 mmol) in pyridine (20 mL), the respective acyl chloride (e.g., benzoyl chloride or benzenesulfonyl chloride) (12 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then poured into ice water (100 mL).
-
The resulting precipitate is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Reaction Workflow
Caption: General workflow for the acylation of 2-aminothiazole derivatives.
II. Alkylation Reactions
Alkylation of the 2-amino group can be achieved after an initial acylation to form an N-acyl derivative, which can then be deprotected.
Quantitative Data Summary
| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Methylamino-4-methylthiazole-5-carboxylic acid | 1. Acetic anhydride2. Methyl iodide3. Acid/Base hydrolysis | - | Stepwise | Not reported | [1] |
Experimental Protocols
Protocol 3: Synthesis of 2-Methylamino-4-methylthiazole-5-carboxylic acid [1]
-
Acetylation: Ethyl 2-amino-4-methylthiazole-5-carboxylate is first acetylated as described in Protocol 1 .
-
Methylation: The resulting ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylate is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., NaH) followed by the addition of methyl iodide. The reaction is stirred until completion (monitored by TLC).
-
Hydrolysis (Deacetylation and Ester Hydrolysis): The methylated product is then subjected to acidic or basic hydrolysis to remove the acetyl group and hydrolyze the ester, yielding 2-methylamino-4-methylthiazole-5-carboxylic acid.
Signaling Pathway Diagram
Caption: Synthetic pathway for N-methylation via an acetyl-protected intermediate.
III. Halogenation Reactions
Halogenation of 2-aminothiazole derivatives typically occurs at the C5 position of the thiazole ring. However, with the C5 position occupied, halogenation can be directed to other positions, or the reaction may proceed on the exocyclic amino group under certain conditions. For the title compound, direct ring halogenation is less common without prior modification. A common approach involves the synthesis of the thiazole ring from halogenated precursors.
Quantitative Data Summary
Direct halogenation data for this compound is limited. The following table presents data for a related synthesis involving a brominated intermediate.
| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, N-Bromosuccinimide (NBS), Thiourea | 1,4-Dioxane/Water | -10 to 0 °C, then 80°C | 95 |
Experimental Protocols
Protocol 4: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via Bromination of an Acrylamide Precursor
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (NBS) (22.9 mmol) at -10 to 0 °C.
-
Stir the mixture at this temperature for a specified time to allow for α-bromination.
-
Add thiourea (21 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C to facilitate thiazole ring formation.
-
After completion of the reaction (monitored by TLC), cool the mixture and perform an aqueous workup.
-
The product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be isolated by filtration and purified by recrystallization.
Logical Relationship Diagram
Caption: Logical flow for the synthesis of 2-aminothiazole-5-carboxamides.
IV. Nitration and Sulfonation Reactions
Direct nitration and sulfonation of this compound are not well-documented in the reviewed literature. The 2-amino group is highly activating and also susceptible to reaction with strong acids used in these electrophilic substitutions, which can lead to complex reaction mixtures or decomposition. Protection of the amino group is often a prerequisite for successful ring functionalization.
General Considerations for Nitration and Sulfonation
Should nitration or sulfonation of the thiazole ring be desired, a synthetic strategy involving protection of the 2-amino group would be advisable.
Proposed General Protocol for Nitration (Requires Optimization):
-
Protection: Protect the 2-amino group of this compound or its ester derivative as an acetyl or other suitable amide.
-
Nitration: Treat the protected compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures (e.g., 0 to -10 °C). The regioselectivity of this step would need to be determined experimentally.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the nitro-substituted 2-aminothiazole derivative.
Proposed General Protocol for Sulfonation (Requires Optimization):
-
Protection: Protect the 2-amino group as described for nitration.
-
Sulfonation: React the protected compound with a sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. Reaction temperature control will be crucial.
-
Deprotection: Deprotect the amino group to obtain the sulfonic acid derivative.
Disclaimer: These are generalized protocols based on the reactivity of similar heterocyclic systems. The specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would require careful optimization and experimental validation for "this compound".
Conclusion
The electrophilic reactions of this compound and its derivatives provide a versatile platform for the synthesis of a wide array of functionalized molecules. While acylation, alkylation, and certain halogenation approaches are well-established, direct electrophilic substitution on the thiazole ring, such as nitration and sulfonation, requires further investigation and likely necessitates the use of protecting group strategies. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel thiazole-based compounds for drug discovery and development.
References
Application Notes and Protocols for the Purification of 2-Amino-4-methylthiazole-5-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Amino-4-methylthiazole-5-carboxylic acid via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application in research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Achieving high purity of this compound is essential for accurate biological testing and for meeting stringent regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the target compound crystallizes out of the solution in a purer form, leaving the impurities dissolved in the mother liquor.
Physicochemical Data and Safety Information
A summary of the key physicochemical properties and safety data for this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound and associated solvents.
| Property | Value |
| CAS Number | 67899-00-7 |
| Molecular Formula | C₅H₆N₂O₂S |
| Molecular Weight | 158.18 g/mol |
| Appearance | Solid |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. An initial solvent screening is recommended to identify the optimal solvent or solvent system for achieving the best purity and yield.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvents (e.g., methanol, ethanol, water, tetrahydrofuran (THF), hexane)
Recommended Solvents for Screening:
Based on available data, the following solvents and solvent systems are recommended for initial screening:
-
Alcohols (e.g., Methanol, Ethanol)[1]
-
Water[1]
-
Tetrahydrofuran (THF) / Hexane mixture[1]
-
Methanol / Water mixture
-
Ethanol / Water mixture
Step 1: Solvent Selection (Small-Scale Test)
-
Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent should show low solubility at room temperature.
-
Gently heat the mixture. A good recrystallization solvent will fully dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
-
If the compound is very soluble in a solvent at room temperature, that solvent may be suitable as the "solvent" in a "solvent/anti-solvent" pair. If the compound is insoluble even when hot, it may be a suitable "anti-solvent". A common mixed solvent system to try is THF and hexane.[1]
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the primary solvent of a mixed pair) in small portions while heating the mixture with stirring. Add just enough solvent to completely dissolve the solid at or near the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Filtration (Hot, if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals. If using a solvent/anti-solvent system, add the anti-solvent dropwise to the hot solution until cloudiness persists, then allow to cool as described.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Data Presentation
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Suitability as Recrystallization Solvent |
| Methanol | Low to Moderate | High | Potentially Good |
| Ethanol | Low | High | Good[1] |
| Water | Low | Moderate to High | Potentially Good, or as part of a mixed solvent system[1] |
| THF/Hexane | Low (in mixture) | High (in THF) | Good (Solvent/Anti-solvent system)[1] |
Note: This table is a general guide. The ideal solvent will provide a significant difference in solubility between hot and cold conditions, leading to a high recovery of pure crystals.
Conclusion
This protocol provides a comprehensive framework for the purification of this compound by recrystallization. By following the outlined steps, including the crucial initial solvent screening, researchers and drug development professionals can effectively enhance the purity of this important compound, ensuring its suitability for further applications. Adherence to laboratory safety protocols is paramount throughout the procedure.
References
Application Notes and Protocols for the Derivatization of 2-Amino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 2-Amino-4-methylthiazole-5-carboxylic acid, a key building block in the synthesis of various biologically active compounds. The derivatization of this moiety is crucial for modulating the pharmacokinetic and pharmacodynamic properties of resulting molecules in drug discovery programs. This document outlines procedures for esterification, amidation, and acid chloride formation, complete with quantitative data and visual workflows.
Introduction
This compound and its derivatives are important intermediates in organic and medicinal chemistry. They form the core structure of numerous compounds with therapeutic potential, including antimicrobial and anticancer agents. The ability to efficiently derivatize the carboxylic acid group at the 5-position of the thiazole ring allows for the exploration of a wide chemical space, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Derivatization Strategies
The primary strategies for the derivatization of the carboxylic acid group of this compound involve:
-
Esterification: Conversion of the carboxylic acid to various esters to enhance properties such as cell permeability and metabolic stability.
-
Amidation: Formation of amides by coupling the carboxylic acid with a diverse range of amines, a common strategy in the development of drug candidates to introduce key binding motifs.
-
Acid Chloride Formation: Synthesis of the highly reactive acid chloride intermediate, which can be readily converted into a wide array of other functional groups.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the derivatization of this compound and structurally related compounds.
| Derivative Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Esters | |||||
| Methyl Ester | Methanol, Sulfuric Acid (catalytic) | Methanol | Reflux (65) | 2-6 | ~90 |
| Ethyl Ester | Ethanol, p-Toluenesulfonic acid (catalytic) | Toluene | Reflux | 30 | ~96 |
| Amides | |||||
| Phenylamide | Aniline, HATU, DIEA | DMF | Room Temperature | 0.5-1 | High |
| Benzylamide | Benzylamine, DCC, HOBt | DMF | Room Temperature | 0.5-1 | Good |
| Acetohydrazide | Hydrazine hydrate | Ethanol | Reflux | 6 | 74 |
| Acid Chloride | |||||
| Carbonyl Chloride | Oxalyl Chloride, DMF (catalytic) | CH₂Cl₂ | Room Temperature | 1.5 | High |
| Carbonyl Chloride | Thionyl Chloride | Neat | Reflux | 2 | High |
Experimental Protocols
Esterification: Synthesis of Methyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol describes the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Chloride (saturated aqueous solution, brine)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Amidation: Synthesis of N-substituted-2-Amino-4-methylthiazole-5-carboxamide using HATU
This protocol outlines the synthesis of an amide derivative using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (1.05 equivalents)
-
HATU (2 equivalents)
-
Diisopropylethylamine (DIEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
10% Lithium Chloride (aqueous solution)
-
Brine
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add HATU (2 equivalents) and DIEA (3 equivalents) to the reaction mixture.
-
Add the desired amine (1.05 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer three times with 10% aqueous lithium chloride solution and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Acid Chloride Formation: Synthesis of 2-Amino-4-methylthiazole-5-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride using oxalyl chloride.
Materials:
-
This compound
-
Oxalyl Chloride (1.3 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethylformamide (DMF) (catalytic, 2 drops)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous dichloromethane.
-
Via syringe, add oxalyl chloride (1.3 equivalents) to the suspension.
-
Add 2 drops of anhydrous DMF to catalyze the reaction.
-
Stir the mixture at room temperature for 1.5 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Add anhydrous dichloromethane to the crude acid chloride and concentrate again to ensure complete removal of residual reagents.
-
The resulting crude 2-Amino-4-methylthiazole-5-carbonyl chloride is typically used immediately in the next synthetic step without further purification.
Visual Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Amide Coupling using HATU.
Caption: Workflow for Acid Chloride Formation.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are based on established synthetic methods, including the Hantzsch thiazole synthesis, and are designed to be scalable for industrial production.
Introduction
This compound and its esters are important heterocyclic building blocks in organic synthesis. They are notably used as intermediates in the preparation of pharmaceuticals, such as certain antibiotics and anti-HIV agents. The synthesis of these compounds is typically achieved through the condensation of an α-haloketone with a thiourea derivative, a classic method known as the Hantzsch thiazole synthesis. This document outlines optimized protocols for the synthesis of the ethyl ester precursor and its subsequent hydrolysis to the target carboxylic acid.
Data Presentation
The following table summarizes quantitative data from various synthetic methods for producing ethyl 2-amino-4-methylthiazole-5-carboxylate, the direct precursor to the desired carboxylic acid.
| Method | Starting Materials | Reagents | Solvent | Reaction Time | Reaction Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| Method 1 | Ethyl 2-chloroacetoacetate, Thiourea | Sodium Carbonate | Ethanol | 5 - 5.5 hours | 60 - 70 | > 98 | 172 - 173 | |
| Method 2 | Ethyl acetoacetate, N-Bromosuccinimide (NBS) | Thiourea | Water, Tetrahydrofuran | Not Specified | Water Bath Heating | Good | Not Specified | |
| Method 3 | Methyl 3-oxobutanoate, Thiourea | Radical Bromination | Pyridine | 12 hours | Room Temperature | 83 (for a derivative) | 270 - 272 (for a derivative) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate from Ethyl 2-chloroacetoacetate
This protocol is adapted from a high-yield method suitable for large-scale production.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Sodium Carbonate
-
Ethanol
-
Sodium Hydroxide solution
-
Water
Equipment:
-
Large-scale reaction vessel with heating, cooling, and stirring capabilities
-
Distillation apparatus
-
Filtration equipment
-
Vacuum drying oven
Procedure:
-
Reaction Setup: Prepare a 10-35% (w/w) solution of ethyl acetoacetate in ethanol in the reaction vessel. Add thiourea and a catalytic amount of sodium carbonate (0.01-0.1 weight ratio to ethyl 2-chloroacetoacetate).
-
Addition of Chloroacetoacetate: Heat the mixture to 40-55 °C. Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.
-
Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-5.5 hours with continuous stirring.
-
Solvent Removal: After the reaction is complete, distill off the majority of the ethanol.
-
Work-up: Cool the remaining mixture to room temperature and filter to remove any solids. Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution while stirring.
-
Isolation and Drying: The product will precipitate out of the solution. Filter the solid product and wash it with water. Dry the product under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: "One-Pot" Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate from Ethyl Acetoacetate
This protocol utilizes a "one-pot" method involving in-situ bromination followed by cyclization.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Filtration equipment
Procedure:
-
Bromination: In a reaction vessel, dissolve ethyl acetoacetate in a mixture of water and tetrahydrofuran (volume ratio of 2-3:1). The total solvent volume should be 20-50 times the volume of the ethyl acetoacetate. Add N-bromosuccinimide and heat the mixture.
-
Cyclization: Once the bromination is complete, add thiourea to the reaction mixture. Continue heating in a water bath to facilitate the cyclization reaction, which will form the thiazole salt.
-
Basification and Isolation: After the reaction, cool the mixture. Basify with ammonia water to precipitate the free base product.
-
Purification: Filter the solid product and purify as needed to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 3: Hydrolysis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate to this compound
This protocol describes the final step to obtain the target carboxylic acid.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Methanol (optional, for recrystallization)
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Filtration equipment
Procedure:
-
Hydrolysis: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of sodium hydroxide. Heat the mixture to 50-60 °C with stirring until a clear solution is formed, indicating the completion of hydrolysis.
-
Acidification: Cool the reaction mixture and then carefully acidify with a 1 M HCl solution to a pH of 3-4.
-
Precipitation and Isolation: The carboxylic acid will precipitate out of the solution upon acidification. Collect the solid product by filtration using a Buchner funnel.
-
Purification: The crude product can be recrystallized from a suitable solvent such as methanol to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (Protocol 1).
Caption: Workflow for the hydrolysis to this compound (Protocol 3).
Application Notes and Protocols for N-Acylation of 2-Amino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 2-amino-4-methylthiazole-5-carboxylic acid and its derivatives is a pivotal chemical transformation in the synthesis of a wide array of biologically active compounds. The resulting N-acylated thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. This document provides detailed experimental protocols for the N-acylation of this substrate, targeting researchers in organic synthesis, medicinal chemistry, and drug development. The procedures outlined below describe common and effective methods using acyl chlorides and acid anhydrides as acylating agents.
Core Concepts and Methodologies
The N-acylation of 2-aminothiazoles proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent. The reactivity of the amino group can be influenced by the electronic properties of the thiazole ring and the substituents present. In the case of this compound, the presence of the carboxylic acid group may necessitate protection-deprotection strategies to avoid unwanted side reactions, although direct acylation of the corresponding esters and anilides is well-documented.[1][2][3]
Commonly employed acylating agents include acyl chlorides and acid anhydrides. Acyl chloride reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. Acid anhydride reactions can sometimes be performed under neat conditions or in a suitable solvent, occasionally with a catalyst.
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides
This protocol is adapted from established procedures for the acylation of similar 2-aminothiazole derivatives and is a general method for introducing a variety of acyl groups.[4]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution, followed by a catalytic amount of DMAP.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: N-Acylation using Acid Anhydrides
This method is particularly useful for acetylation and is based on procedures reported for the acylation of this compound derivatives.[1][2][3]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acetic anhydride
-
Pyridine (optional, as catalyst or solvent)
-
Ethanol
-
Water
Procedure:
-
Suspend or dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equivalent) in acetic anhydride (used in excess as both reagent and solvent).
-
Heat the reaction mixture to reflux and maintain for 2-5 hours. Alternatively, the reaction can be carried out in pyridine.[1][2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acetylated product.
-
Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation of this compound derivatives based on literature precedents.
| Method | Acylating Agent | Substrate | Solvent | Base/Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Acyl Chloride | O-acetylsalicyloyl chloride | 2-amino-4-bromothiazole | THF | Et3N, DMAP | 0 °C to 20 °C | 46 | 17 | [4] |
| Acid Anhydride | Acetic anhydride | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic Anhydride | - | Reflux | 2-5 | Not specified | [1][2] |
| Arylsulfonyl Chloride | Arylsulfonyl chlorides | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Pyridine | - | Not specified | Not specified | Not specified | [1][2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-acylation of a 2-aminothiazole derivative using an acyl chloride.
Caption: General workflow for the N-acylation of a 2-aminothiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. THIAZOLECARBOXYLIC ACID DERIVATIVES. 1. N-SUBSTITUTED this compound DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid and its esters, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its esters?
The most prevalent and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide. For the synthesis of the ethyl ester of this compound, the key starting materials are typically ethyl 2-chloroacetoacetate and thiourea.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
Several factors can contribute to low yields in the Hantzsch thiazole synthesis. These include:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and degradation.[4]
-
Incorrect Stoichiometry: The molar ratios of the reactants, particularly the α-halo ketone and thiourea, must be carefully controlled. An excess of one reactant may lead to the formation of byproducts.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. A mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol is often used.[3][5]
-
Presence of Moisture: Some reagents used in the synthesis can be sensitive to moisture, which can lead to decomposition and reduced yields.
-
Inefficient Purification: Product loss during the work-up and purification steps can also contribute to a lower overall yield.
Q3: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Common side reactions include the formation of N-substituted byproducts where the Vilsmeier reagent (if used for formylation) reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[4] To minimize these:
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product.[4]
-
Optimize Reagent Stoichiometry: Use a stoichiometric amount or only a slight excess of reactive reagents.[4]
-
Protect the Amino Group: In some cases, protecting the 2-amino group before subsequent reaction steps can prevent unwanted side reactions.
-
Purification Techniques: If byproducts with similar polarity to the desired product are formed, column chromatography with a shallow solvent gradient may be necessary for effective separation.[4]
Q4: How can I effectively purify the final product?
Purification strategies depend on the physical properties of the final product (acid or ester) and the nature of the impurities. Common methods include:
-
Recrystallization: This is a standard method for purifying solid products. The choice of solvent is crucial for effective purification.
-
Acid-Base Extraction: For the carboxylic acid, dissolution in a basic solution followed by filtration and re-acidification can remove neutral and basic impurities.[6][7]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[4]
-
Vacuum Filtration and Drying: After precipitation or crystallization, the solid product should be collected by vacuum filtration and dried under vacuum to remove residual solvent.[3][8]
Troubleshooting Guides
Guide 1: Low Product Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low yields.
Troubleshooting Workflow for Low Yield
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated at the recommended temperature (typically reflux in ethanol) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal pH for the cyclization reaction. | The Hantzsch thiazole synthesis is sensitive to pH. Ensure the reaction medium is appropriately buffered or maintained at the optimal pH for the specific protocol being used. | |
| Decomposition of thiourea. | Avoid excessively high temperatures or prolonged exposure to strong acidic or basic conditions, which can lead to the decomposition of thiourea. | |
| Presence of an Unexpected Intermediate | Incomplete dehydration of the 4-hydroxythiazoline intermediate. | The addition of a catalytic amount of a dehydrating agent (e.g., a strong acid) during the final stages of the reaction or during workup can facilitate the conversion to the aromatic thiazole. |
| Isolation of the hydrochloride salt of the product. | If the reaction is performed under acidic conditions, the product may precipitate as its hydrochloride salt. Neutralization with a suitable base (e.g., sodium bicarbonate or ammonia) is required to obtain the free amine. | |
| Product Contamination with a Hydrolyzed By-product | Harsh saponification conditions (e.g., high temperature, prolonged reaction time, or excessively high concentration of base) can lead to the hydrolysis of the 2-amino group to a 2-oxo group. | Use milder saponification conditions. Monitor the progress of the hydrolysis closely by TLC to avoid over-reaction. It is recommended to use a moderate concentration of NaOH or KOH at a controlled temperature. |
| Isolation of a Tautomeric Impurity | The desired 2-aminothiazole can exist in equilibrium with its 2-imino tautomer. The isolation conditions can favor one form over the other. | The tautomeric equilibrium is influenced by factors such as solvent and pH. Recrystallization from a suitable solvent system may help in isolating the desired 2-amino tautomer. |
| Persistent Impurities in the Final Product | Impurities in the starting materials, such as the presence of ethyl 4-chloroacetoacetate in the ethyl 2-chloroacetoacetate. | Use highly pure starting materials. Ethyl 2-chloroacetoacetate should be checked for isomeric purity before use. |
| Formation of pyrimidine-type by-products through an alternative cyclization pathway. | This can be favored under certain conditions. Adhering to the recommended reaction temperature and order of reagent addition for the Hantzsch synthesis can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of ethyl 2-chloroacetoacetate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate. This ester is then saponified (hydrolyzed) using a base, such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.
Q2: I've isolated a compound that seems to be an intermediate. What could it be?
A2: A common intermediate in the Hantzsch thiazole synthesis is the 4-hydroxythiazoline derivative, specifically 4-hydroxy-4-methyl-2-aminothiazoline-5-carboxylic acid ethyl ester. This intermediate is formed after the initial cyclization but before the dehydration step that leads to the aromatic thiazole ring. The amount of base used in the reaction can influence whether the reaction stops at this stage.
Q3: My final product shows an impurity with a similar mass spectrum. What are the likely side products?
A3: Several side products can form during this synthesis. The most common include:
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4-Hydroxy-4-methyl-2-aminothiazoline-5-carboxylic acid: The hydrolyzed form of the intermediate mentioned in Q2.
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2-Oxo-4-methyl-2,3-dihydrothiazole-5-carboxylic acid: This results from the hydrolysis of the 2-amino group of the desired product, often due to harsh saponification conditions.
-
2-Imino-4-methyl-3H-thiazole-5-carboxylic acid: This is a tautomer of the final product. The exocyclic amino group can tautomerize to an endocyclic imino group.
-
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This can arise from an alternative cyclization pathway between ethyl acetoacetate and thiourea.
Q4: How can I minimize the formation of the 2-oxo-thiazole by-product during saponification?
A4: To minimize the hydrolysis of the 2-amino group, it is crucial to control the saponification conditions. Use a moderate concentration of a base like sodium hydroxide or potassium hydroxide. Avoid excessive heating and prolonged reaction times. Monitoring the reaction by TLC is highly recommended to stop the reaction as soon as the ester is consumed.
Q5: What is the role of the base in the initial condensation reaction?
A5: The base in the Hantzsch synthesis plays a dual role. It can act as a catalyst to facilitate the reaction between the α-halo ester and thiourea. However, the amount of base can also influence the dehydration of the 4-hydroxythiazoline intermediate to the final thiazole.
Experimental Protocols
Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol outlines the synthesis of the ester intermediate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
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Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. Neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is approximately 7-8.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
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Purification: The crude product can be recrystallized from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Saponification to this compound
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
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Reaction Setup: Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 - 1.5 equivalents).
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Reaction: Heat the mixture with stirring. The temperature and time will depend on the concentration of the base, but typically a gentle warming (e.g., 50-60 °C) is sufficient. Monitor the disappearance of the starting ester by TLC.
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Workup: Once the reaction is complete, cool the solution in an ice bath.
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Acidification: Slowly add hydrochloric acid (e.g., 1 M HCl) with stirring until the pH of the solution is acidic (pH ~3-4). The carboxylic acid product will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways, including the formation of the desired product and a significant side product.
Caption: Main synthetic pathway and a key side reaction.
Caption: Tautomeric equilibrium of the 2-aminothiazole product.
optimizing reaction conditions for "2-Amino-4-methylthiazole-5-carboxylic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step process. It begins with the Hantzsch thiazole synthesis to form Ethyl 2-amino-4-methylthiazole-5-carboxylate, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid. A common starting point for the Hantzsch synthesis is the reaction of ethyl 2-chloroacetoacetate with thiourea in a suitable solvent like ethanol.[1] One-pot syntheses, where the initial reactant ethyl acetoacetate is brominated in situ before the addition of thiourea, have also been developed to improve efficiency.[2][3]
Q2: What are the critical parameters to control during the initial thiazole formation?
A2: Key parameters for a successful Hantzsch thiazole synthesis include temperature, choice of solvent, and the stoichiometry of the reactants. The reaction temperature often ranges from 40 to 80°C.[1] The purity of the starting materials, particularly the α-halo-β-ketoester, is crucial to prevent side reactions. The use of a mild base, such as sodium carbonate, can be beneficial in some protocols.[1]
Q3: What challenges might I face during the hydrolysis of the ethyl ester?
A3: The primary challenge during the alkaline hydrolysis of the ethyl ester is preventing side reactions, most notably decarboxylation of the final product.[4] Overly harsh conditions, such as high temperatures or prolonged reaction times, can promote the loss of the carboxylic acid group. Therefore, careful optimization of the base concentration, temperature, and reaction time is essential for a high yield of the desired product.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization.[5] Common solvent systems for recrystallization include mixtures of THF, hexane, methanol, and water.[5] The purification process often involves dissolving the crude product in an alkaline solution followed by re-precipitation by acidification with an acid like acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ethyl 2-amino-4-methylthiazole-5-carboxylate | - Inactive or impure ethyl 2-chloroacetoacetate. - Suboptimal reaction temperature or time. - Incorrect solvent. | - Ensure the purity of ethyl 2-chloroacetoacetate, as it can degrade over time. - Optimize the reaction temperature, typically between 60-70°C, and monitor the reaction progress using TLC.[1] - Ethanol is a commonly used and effective solvent.[1] |
| Formation of Side Products During Thiazole Synthesis | - Reaction with N,N,-Dialkyl-N′-arylthioureas can lead to byproducts like 2-arylimino-1,3-oxathioles.[6] - Self-condensation of ethyl 2-chloroacetoacetate. | - Use unsubstituted thiourea for a cleaner reaction. - Ensure slow addition of ethyl 2-chloroacetoacetate to the reaction mixture to minimize self-condensation. |
| Low Yield During Hydrolysis to Carboxylic Acid | - Decarboxylation of the product under harsh basic conditions.[4] - Incomplete hydrolysis. | - Use milder hydrolysis conditions: lower the concentration of NaOH or KOH and maintain a lower reaction temperature (e.g., room temperature to 50°C).[7] - Monitor the reaction by TLC to ensure the disappearance of the starting ester. |
| Product is Difficult to Isolate/Purify | - The product may be soluble in the reaction solvent. - Presence of persistent impurities. | - After hydrolysis and acidification, cool the solution to 0-5°C to maximize precipitation. - If impurities co-precipitate, consider recrystallization from a different solvent system. A purification procedure involving dissolution in a base and re-precipitation with an acid can be effective.[5] |
| Poor Reproducibility | - Variability in the quality of reagents. - Inconsistent reaction conditions. | - Use reagents from a reliable source and of consistent purity. - Strictly control reaction parameters such as temperature, reaction time, and stirring speed. |
Data on Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following tables summarize key quantitative data from various synthetic approaches.
Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Starting Materials | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | Sodium Carbonate | 60-70 | 5-5.5 | >98 | [1] |
| Ethyl acetoacetate, NBS, Thiourea | Water/THF | Ammonia | Not specified | Not specified | Good | [2] |
Table 2: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Base | Concentration (mol/L) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | 0.085 | 50-60 | 0.5 | 75 | [8] |
| KOH | 0.3 | Room Temperature | 1 | 95.6 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a high-yield synthesis method.[1]
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of ethyl acetate in ethanol (10-35% mass fraction).
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Addition of Reagents: Add thiourea and a catalytic amount of sodium carbonate to the solution. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate should be between 0.01 and 0.1.
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Reaction Initiation: Heat the mixture to 40-55°C.
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Addition of Ketoester: Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.
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Reaction Completion: After the addition is complete, increase the temperature to 60-70°C and maintain it for 5-5.5 hours.
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Work-up: a. Distill off most of the solvent under reduced pressure. b. Cool the remaining mixture to room temperature and filter to remove any solids. c. Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution while stirring. d. Filter the resulting precipitate and dry it under a vacuum to obtain the product.
Protocol 2: Hydrolysis to this compound
This protocol is based on optimized conditions for similar ester hydrolyses.[7][8]
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Dissolution: Dissolve the synthesized Ethyl 2-amino-4-methylthiazole-5-carboxylate in a solution of potassium hydroxide (0.3 M) at room temperature.
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Reaction: Stir the mixture at room temperature for 1 hour, monitoring the progress by TLC.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl until the pH reaches 3-4.
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Isolation: Collect the resulting precipitate by filtration, wash it with cold water, and dry it to obtain this compound.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow for the two-step synthesis of the target compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid and its common intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for ethyl 2-amino-4-methylthiazole-5-carboxylate is very low. What are the common causes?
A1: Low yields in this synthesis can stem from several factors:
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Inefficient Bromination/Chlorination: The initial halogenation of the acetoacetate starting material is critical. If using N-bromosuccinimide (NBS), ensure it is fresh and the reaction is allowed to proceed to completion before adding thiourea. In traditional two-step syntheses, incomplete reaction or degradation of the halogenated intermediate can significantly lower the overall yield.[1]
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Reaction Conditions: The choice of solvent and temperature is crucial. A one-pot method using a mixture of water and a solvent like THF has been shown to improve yields compared to older two-step methods in dichloromethane.[1][2] Ensure the cyclization step with thiourea is heated appropriately, often around 80°C, to drive the reaction to completion.[1]
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Purity of Reactants: Ensure your starting materials, particularly the acetoacetate and thiourea, are of high purity. Impurities can lead to side reactions.
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pH Control During Workup: After the reaction, the product is often in a salt form. It's crucial to carefully basify the mixture (e.g., with ammonia water) to precipitate the free base form of the ester.[1][2] Incorrect pH can lead to the product remaining dissolved in the aqueous layer.
Q2: The isolated product is a dark, oily substance instead of the expected solid. How can I resolve this?
A2: The formation of a dark oil or tar-like substance often indicates the presence of impurities or side products.
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Reaction Temperature: Overheating during the reaction can lead to polymerization or decomposition of reactants and products. Maintain careful temperature control, especially during the addition of the halogenating agent and during the reflux/heating step.
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Purification: The crude product may require purification. Recrystallization from a suitable solvent, such as ethyl acetate, is a common and effective method to obtain a pure, solid product.[1] Column chromatography can also be used if recrystallization is ineffective.
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Workup Procedure: During workup, ensure efficient removal of any unreacted starting materials or byproducts. Washing the crude product with water can help remove inorganic salts and other water-soluble impurities.[1]
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Potential impurities could include:
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Unreacted Starting Materials: Ethyl acetoacetate and the halogenated intermediate may still be present.
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Side Products from Thiourea: Thiourea can react with itself or decompose under certain conditions.
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Isomeric Byproducts: Depending on the reaction conditions (e.g., acidic vs. neutral), there is a possibility of forming isomeric thiazole products, although the desired product is generally favored.[3]
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Hydrolyzed Product: If the reaction is run for an extended period under harsh conditions, hydrolysis of the ester group to the carboxylic acid could occur.
To identify these, you can run co-spots on your TLC plate with the starting materials. To minimize impurities, ensure the reaction goes to completion and that the reaction conditions are optimized.
Q4: How can I convert the ethyl ester to the final this compound?
A4: The conversion of the ethyl ester to the carboxylic acid is typically achieved through hydrolysis. A general procedure involves heating the ester in an aqueous solution of a base, such as sodium hydroxide. After the hydrolysis is complete, the solution is cooled and then acidified (e.g., with HCl) to precipitate the carboxylic acid product.[4]
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate from various reported methods.
| Method | Starting Materials | Solvent | Key Conditions | Yield (%) | Reference |
| One-Pot | Ethyl acetoacetate, NBS, Thiourea | Water/THF | Bromination at 0°C to RT for 2h, then cyclization at 80°C for 2h | 72% | [1] |
| One-Pot | Acetoacetate, NBS, N-monosubstituted thiourea | Water/THF | Heating in a water bath | Good | [2] |
| Two-Step | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | Heating at 60-70°C for 5-5.5h with Na₂CO₃ | >98% | [5] |
| Traditional Two-Step | Ethyl acetoacetate, NBS | Dichloromethane | Separation of bromo-intermediate, then reaction with thiourea | 11% (overall) | [1] |
Experimental Protocols
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
This protocol is adapted from an efficient one-pot procedure.
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Bromination: In a reaction vessel, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to below 0°C in an ice bath.
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Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) to the cooled solution while stirring.
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Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Cyclization: To the reaction mixture, add thiourea (1 equivalent).
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Heat the mixture to 80°C and maintain this temperature for 2 hours.
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Workup: After cooling the reaction mixture to room temperature, filter to remove any insoluble substances.
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To the filtrate, add ammonia water to basify the solution, which will cause a yellow solid to precipitate.
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Stir the resulting suspension at room temperature for 10 minutes.
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Purification: Collect the solid product by filtration and wash it thoroughly with water.
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The crude product can be further purified by recrystallization from ethyl acetate to yield the final product.
Visualizations
Synthesis Pathway
Caption: One-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "2-Amino-4-methylthiazole-5-carboxylic acid." The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My recrystallization attempt resulted in poor recovery of the product. What could be the issue?
A2: Poor recovery during recrystallization can be due to several factors:
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Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
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Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.
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Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Gradual cooling is generally preferred.
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Premature Filtration: Filtering the crystals before recrystallization is complete will lead to loss of product.
Q3: I am observing a persistent colored impurity in my product. How can I remove it?
A3: Colored impurities can often be removed by treating the solution with activated carbon before filtration during the recrystallization process. However, be aware that activated carbon can also adsorb some of your product, potentially reducing the overall yield.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method. Due to the polar nature of the carboxylic acid and amino groups, normal-phase silica gel chromatography with a polar eluent system is often employed. Adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and separation.[1] Reverse-phase and mixed-mode chromatography are also viable options, particularly for complex mixtures.[1][2]
Q5: What are some typical impurities I might encounter during the synthesis of this compound?
A5: Impurities often stem from the starting materials or byproducts of the synthesis.[3] For instance, in syntheses involving the reaction of an alpha-halo-beta-ketoester with thiourea, potential impurities could include unreacted starting materials or byproducts from side reactions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The compound is not pure enough. | Use a lower-boiling point solvent. Try a different solvent system or pre-purify by another method (e.g., acid-base extraction). |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar co-solvent (an anti-solvent) to decrease solubility. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Product purity does not improve significantly | The chosen solvent does not effectively differentiate between the product and the impurity at different temperatures. | Screen for a different recrystallization solvent or solvent system. Consider a multi-step purification approach. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product is streaking on the column | The compound is interacting too strongly with the stationary phase. | Add a small percentage of a competitive agent to the eluent, such as acetic acid or TFA (for normal phase). Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading. |
| Poor separation of product and impurities | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.[1] Consider switching to a different type of chromatography (e.g., reverse-phase). |
| Low recovery from the column | The product is irreversibly adsorbed onto the stationary phase. | This can happen with highly polar compounds on silica gel. Try using a more polar eluent or deactivating the silica gel with a small amount of water or triethylamine. Reverse-phase chromatography might be a better alternative. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
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Solvent Selection: Based on solubility data for similar compounds, suitable solvents include methanol, ethanol, or mixtures such as chloroform/methanol.[4][5]
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Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group.
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Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M sodium bicarbonate solution). The desired compound will move to the aqueous layer as its carboxylate salt.
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Separation: Separate the aqueous layer.
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Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the product precipitates out. Monitor the pH to ensure complete precipitation.
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Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.
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Drying: Dry the purified product under vacuum.
Quantitative Data
The following table summarizes solubility data for the closely related compound "2-amino-5-methylthiazole" in various solvents at different temperatures. While not the exact target molecule, this data can serve as a useful guide for solvent selection in purification processes like recrystallization.
| Solvent | Temperature (K) | Molar Solubility (x10^3) |
| Methanol | 278.15 | 158.3 |
| 293.15 | 245.1 | |
| 313.15 | 402.7 | |
| Ethanol | 278.15 | 89.2 |
| 293.15 | 143.6 | |
| 313.15 | 241.9 | |
| Acetone | 278.15 | 101.5 |
| 293.15 | 159.8 | |
| 313.15 | 267.3 | |
| Ethyl Acetate | 278.15 | 112.7 |
| 293.15 | 175.4 | |
| 313.15 | 289.6 | |
| Toluene | 278.15 | 9.8 |
| 293.15 | 17.6 | |
| 313.15 | 34.1 |
Data adapted from a study on 2-amino-5-methylthiazole.[5]
Visualizations
Caption: Alternative purification pathways for this compound.
Caption: Troubleshooting logic for poor recovery in recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. helixchrom.com [helixchrom.com]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
managing temperature control in "2-Amino-4-methylthiazole-5-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives. The focus is on managing temperature control throughout the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific synthetic protocol being followed. Generally, the synthesis involves two key stages with different temperature requirements:
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α-Halogenation (e.g., Bromination): This step is often exothermic. It is critical to maintain low temperatures, typically between 0°C and 10°C, to control the reaction rate and prevent the formation of poly-halogenated byproducts.[1]
-
Cyclization (Hantzsch Thiazole Synthesis): The condensation reaction with thiourea to form the thiazole ring usually requires heating. Temperatures can range from room temperature (with longer reaction times or ultrasonic activation) to reflux conditions.[2] Common temperatures cited in the literature are between 40°C and 90°C.[1][3] For instance, some one-pot methods specify heating to 80-90°C for 1-20 hours, while others achieve good yields at 65°C.[1][2]
Q2: My reaction yield is very low. Could incorrect temperature be the cause?
A2: Yes, improper temperature control is a common reason for low yields.[4]
-
Temperature Too Low: If the temperature during the cyclization step is insufficient, the reaction may be incomplete, leaving significant amounts of starting materials or intermediates in the mixture.
-
Temperature Too High: Excessive heat can lead to the degradation of reactants, intermediates, or the final product, often resulting in a dark, tarry reaction mixture and a lower yield of the desired compound.[4] Prolonged heating, even at the correct temperature, can also contribute to product decomposition.[4]
Q3: The reaction mixture has turned very dark, and I've isolated a tar-like substance. What is the likely cause?
A3: A dark color and the formation of tar are strong indicators of product and reactant decomposition, which is typically caused by excessive heat. The Hantzsch synthesis and its intermediates can be sensitive to high temperatures. It is crucial to ensure that local overheating does not occur and that the reaction is maintained within the temperature range specified by the protocol. Using a heated oil bath for uniform temperature distribution is recommended over a hot plate.
Q4: I am seeing unexpected peaks in my NMR/LC-MS, suggesting side products. Can temperature influence the formation of byproducts?
A4: Absolutely. Temperature can affect the selectivity of the reaction. For example, in the Hantzsch thiazole synthesis, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole product.[5] While this specific example is linked to pH, temperature can similarly influence reaction pathways, potentially favoring the formation of undesired isomers or byproducts. Inadequate temperature control during bromination can also lead to impurities.
Q5: How can alternative energy sources like microwave or ultrasound affect temperature control and reaction outcomes?
A5: Microwave and ultrasonic irradiation are modern techniques used to improve the efficiency of the Hantzsch synthesis.[2][3]
-
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating to the reaction mixture.[3][6] A study found that heating at 90°C for 30 minutes in a microwave reactor gave a 95% yield.[3]
-
Ultrasonic Activation: Ultrasound can promote the reaction at lower temperatures, sometimes even at room temperature, which can be beneficial for thermally sensitive substrates.[2] This method provides an alternative to prolonged heating.
Troubleshooting Guides
This guide provides solutions to common problems encountered during the synthesis, with a focus on temperature-related issues.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | The temperature during the cyclization step was too low, leading to an incomplete reaction. | Increase the reaction temperature to the range specified in your protocol (e.g., 60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. |
| The temperature was too high, causing decomposition of the product or intermediates.[4] | Repeat the reaction, ensuring the temperature does not exceed the recommended maximum. Use a properly calibrated thermometer and a regulated heating mantle or oil bath for precise temperature control. | |
| Dark, Tarry Reaction Mixture | The reaction was overheated, leading to widespread decomposition. | Maintain strict temperature control. For exothermic steps like bromination, use an ice bath and add reagents slowly. For the heating step, ensure the temperature is uniform and does not overshoot the target. |
| Presence of Impurities or Side Products | Poor temperature control during the initial α-halogenation step. | Perform the halogenation at low temperatures (0-10°C) with efficient stirring to dissipate heat and ensure even reagent distribution.[1] |
| The cyclization temperature was too high, promoting alternative reaction pathways or decomposition. | Lower the reaction temperature and potentially increase the reaction time. Consider using alternative energy sources like ultrasound to run the reaction at a lower temperature.[2] | |
| Reaction is Very Slow or Stalled | The reaction temperature is insufficient to overcome the activation energy for the cyclization step. | Gradually increase the temperature in 5-10°C increments, monitoring the reaction by TLC at each stage. Ensure you do not exceed the known decomposition temperature of your reactants or product. |
Quantitative Data Presentation
The following tables summarize the impact of different reaction conditions, including temperature, on the yield of thiazole derivatives based on the Hantzsch synthesis.
Table 1: Optimization of Reaction Conditions for a Hantzsch Thiazole Derivative. [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 65 | 4.5 | 65 |
| 2 | EtOH | 65 | 3.5 | 82 |
| 3 | CH₃CN | 65 | 4 | 70 |
| 4 | EtOH/H₂O (1:1) | 65 | 2.0 | 90 |
| 5 | EtOH/H₂O (1:1) | Room Temp. | 12 | 45 |
| 6 | EtOH/H₂O (1:1) | 80 | 2.0 | 85 |
Data adapted from a study on a specific Hantzsch thiazole derivative, illustrating the significant impact of solvent and temperature on yield.
Table 2: Microwave-Assisted Synthesis Optimization. [3]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 60 | 30 | 80 |
| 2 | Methanol | 70 | 30 | 85 |
| 3 | Methanol | 80 | 30 | 92 |
| 4 | Methanol | 90 | 30 | 95 |
| 5 | Ethanol | 90 | 30 | 90 |
| 6 | Acetonitrile | 90 | 30 | 75 |
Data highlights how temperature can be optimized in microwave-assisted synthesis to achieve very high yields in short reaction times.
Experimental Protocols
One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is a representative example based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Solvent (e.g., Ethanol, Tetrahydrofuran/Water mixture)
-
Ammonia water (for basification)
Procedure:
-
α-Bromination (Low-Temperature Control):
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve ethyl acetoacetate (1 equivalent) in the chosen solvent (e.g., a 2:1 mixture of water and THF).[1]
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add N-Bromosuccinimide (NBS) (1 to 1.5 equivalents) portion-wise to the stirred solution. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. This exothermic step requires careful monitoring.
-
After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours.[1]
-
-
Cyclization (Elevated-Temperature Control):
-
To the same flask containing the crude 2-bromoacetoacetate, add thiourea (1 to 1.5 equivalents).
-
Slowly warm the reaction mixture to room temperature and then heat it using an oil bath to the desired temperature, for example, 80-90°C.[1]
-
Maintain this temperature and stir the reaction for 1 to 20 hours, depending on the specific substrates and solvent system.[1] Monitor the reaction's progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (the thiazole salt) has formed, it can be collected by filtration.
-
The filtrate or the reaction mixture is then cooled in an ice bath and basified with ammonia water to a pH of 7-8.
-
The resulting precipitate is the crude 2-Amino-4-methylthiazole-5-carboxylate product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the synthesis, highlighting the critical temperature control points.
Caption: Workflow for the synthesis with critical temperature control stages.
Troubleshooting Logic
This diagram provides a logical path for diagnosing and solving temperature-related issues during the synthesis.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when employing the Hantzsch thiazole synthesis and its common variations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete bromination of the β-ketoester: The initial bromination of the starting material (e.g., ethyl acetoacetate) is a critical step. | - Ensure the use of a fresh and active brominating agent (e.g., N-bromosuccinimide - NBS).- Carefully control the reaction temperature during bromination, as some procedures specify temperatures below 0°C.[1]- Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting β-ketoester.[1] |
| Decomposition of reactants or intermediates: Thioamides can be unstable, especially under harsh acidic or thermal conditions. The brominated intermediate can also be susceptible to degradation. | - Use high-purity starting materials and anhydrous solvents where specified.[2]- For one-pot syntheses, add the thiourea after the bromination step is complete.[1]- Avoid excessively high temperatures or prolonged reaction times. | |
| Suboptimal solvent choice: The solvent plays a crucial role in reactant solubility and reaction rate.[2] | - Consider solvent screening to find the optimal medium for your specific substrates. Common solvent systems include mixtures of water and an organic solvent like THF or dioxane, or alcohols like ethanol.[1][3][4]- For some substrates, solvent-free conditions might offer improved yields and shorter reaction times. | |
| Formation of Significant Side Products | Reaction of brominating agent with the amino group of thiourea: If the brominating agent is present during the cyclization step, it can react with the nucleophilic amino group of thiourea. | - In a one-pot synthesis, ensure the complete consumption of the brominating agent before the addition of thiourea. This can be monitored by TLC.[1] |
| Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide (in related syntheses): This can be a major byproduct when using reagents like a Vilsmeier reagent for formylation at the C-5 position. | - Optimize the stoichiometry of reagents and control the reaction temperature to favor C-5 substitution over N-substitution. | |
| Self-condensation of the β-ketoester or brominated intermediate: Under certain conditions, these starting materials can undergo side reactions. | - Maintain the recommended reaction temperature and order of reagent addition. | |
| Difficulty in Product Purification | Product is an oil or does not precipitate: The physical properties of the product can be influenced by the reaction solvent and impurities. | - After basification (e.g., with ammonia water), ensure the pH is appropriate to precipitate the free base.[1][3]- If the product remains in solution, extraction with a suitable organic solvent may be necessary.- Consider recrystallization from a different solvent system. Common recrystallization solvents include ethyl acetate, or mixtures like THF/hexane or methanol/water. |
| Product is contaminated with unreacted starting materials or byproducts: Co-precipitation or similar solubility can make purification challenging. | - Wash the crude product thoroughly with water to remove inorganic salts and water-soluble impurities.[1]- Employ column chromatography for purification if recrystallization is ineffective.- Ensure complete reaction by monitoring with TLC to minimize unreacted starting materials in the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound or its ethyl ester?
A1: The Hantzsch thiazole synthesis is a widely used and classical method.[5] A particularly efficient variation is a one-pot synthesis starting from ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and thiourea. This approach avoids the isolation of the intermediate α-bromo ketone, simplifying the procedure and often leading to good yields.[1][3]
Q2: How critical is the choice of solvent for this synthesis?
A2: The solvent choice is highly critical as it can significantly impact reaction rate, yield, and the ease of product isolation.[2] A mixture of water and an organic solvent like tetrahydrofuran (THF) or dioxane is often used in one-pot procedures to facilitate the solubility of both the organic substrates and inorganic reagents.[1][3][4] Other solvents like ethanol are also employed.[6] Solvent screening is recommended to optimize the reaction for specific substrates and conditions.[2]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can influence the reaction rate. Ensure that the reaction temperature is appropriate; many Hantzsch syntheses are carried out at elevated temperatures (e.g., reflux).[2] The choice of solvent can also play a significant role. In some cases, microwave-assisted synthesis has been shown to dramatically reduce reaction times.
Q4: I am getting a complex mixture of products. What are the likely side reactions?
A4: Common side reactions in Hantzsch-type syntheses include the formation of pseudothiohydantoins, dithiazolylsulfides, or the reaction of the brominating agent with the thiourea if present simultaneously. Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.
Q5: How can I purify the final product if simple precipitation and washing are insufficient?
A5: If the crude product remains impure after initial workup, recrystallization from a suitable solvent is the next step. A range of solvents can be tested, including esters (ethyl acetate), alcohols (ethanol, methanol), or solvent mixtures (THF/hexane). If recrystallization fails to yield a pure product, column chromatography on silica gel is a more rigorous purification method.
Data Presentation: Solvent Effects on Synthesis
While a direct comparative study across a wide range of solvents for the specific synthesis of this compound is not extensively documented in a single source, the following table summarizes typical conditions and outcomes based on various reported methods for its ethyl ester. This provides a qualitative and semi-quantitative comparison to guide solvent selection.
| Solvent System | Typical Reactants | Reaction Conditions | Reported Yield | Remarks |
| Water/Tetrahydrofuran (THF) [1][3] | Ethyl acetoacetate, NBS, Thiourea | 0°C to room temp. for bromination, then 80°C for cyclization; One-pot | ~72% | Good for one-pot synthesis, balances solubility of organic and inorganic reagents.[1][3] |
| Ethanol/Ethyl Acetate [6] | Ethyl 2-chloroacetoacetate, Thiourea, Sodium carbonate | 40-55°C for addition, then 60-70°C for 5-5.5 hours | >98% | High yield reported, uses a chlorinated starting material.[6] |
| Water/Dioxane [4] | Ethyl 3-ethoxyacrylate, NBS, Thiourea | -10°C for bromination, then 80°C for cyclization | ~70% | An alternative starting material is used.[4] |
| Methanol [7] | 2-Bromoacetophenone, Thiourea | Heating at ~100°C for 30 minutes | High (qualitative) | A common solvent for general Hantzsch synthesis.[7] |
| Solvent-Free | α-Haloketones, Thiourea | Grinding or heating | Moderate to excellent | An environmentally friendly "green" chemistry approach, with potentially shorter reaction times. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate in Water/THF
This protocol is adapted from a reported efficient, one-pot procedure.[1]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ammonia solution (e.g., NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in a mixture of water and THF (a common ratio is approximately 2.5:1 v/v water:THF).[1][3]
-
Cool the mixture to below 0°C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC (e.g., using a petroleum ether:ethyl acetate 2:1 mobile phase).[1]
-
Once the bromination is complete, add thiourea (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for about 2 hours, monitoring the formation of the product by TLC.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution to basify the mixture, which will cause the product to precipitate as a yellow solid.[1]
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
Purify the crude product by recrystallization from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Visualizations
Logical Workflow for the One-Pot Synthesis
Caption: One-pot synthesis workflow for ethyl 2-amino-4-methylthiazole-5-carboxylate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Production of 2-Amino-4-methylthiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent method involves a two-step process: first, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate via the Hantzsch thiazole synthesis, followed by the hydrolysis of the ethyl ester to the final carboxylic acid. One-pot synthesis variations, where the initial bromination and subsequent cyclization occur in the same reactor, are also employed to improve efficiency and yield.[1]
Q2: What are the key starting materials for the Hantzsch synthesis of the ethyl ester precursor?
A2: The typical starting materials are a derivative of acetoacetate, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, and thiourea.[2] The choice between the chloro- or bromo- starting material can impact reaction kinetics and by-product formation.
Q3: What are the primary advantages of a "one-pot" synthesis approach?
A3: "One-pot" procedures for synthesizing the ethyl ester precursor simplify the overall process by eliminating the need to isolate the intermediate alpha-haloacetoacetate. This can lead to shorter reaction times, reduced solvent usage, and potentially higher overall yields by minimizing handling losses.[1]
Q4: How is the final this compound typically purified on a larger scale?
A4: Purification is commonly achieved through recrystallization from suitable solvents. The process often involves pH adjustment to precipitate the product from a solution. For instance, after hydrolysis of the ester, the carboxylic acid can be precipitated by acidifying the reaction mixture.[3] Washing the filtered product with cold water helps remove inorganic impurities.
Troubleshooting Guide
Low Yield of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Problem | Potential Cause | Recommended Solution |
| Low product yield | Incomplete reaction | - Ensure the reaction is heated to the optimal temperature range of 60-70°C and maintained for at least 5-5.5 hours.[4] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. |
| Sub-optimal pH | - The addition of a mild base like sodium carbonate can catalyze the reaction and improve yields.[4] - After the reaction, adjusting the pH to 9-10 with a base like sodium hydroxide solution during workup can help in precipitating the product.[4] | |
| Side reactions | - Overheating or prolonged reaction times can lead to the formation of by-products. Adhere to the recommended reaction parameters. - Ensure the quality of starting materials, as impurities can lead to undesired side reactions. | |
| Loss during workup | - When removing the solvent by distillation, avoid high temperatures that could lead to product degradation. - Ensure complete precipitation of the product by cooling the solution sufficiently before filtration. |
Low Purity of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Problem | Potential Cause | Recommended Solution |
| Presence of unreacted thiourea | Excess thiourea used | - While a slight excess of thiourea is sometimes used, a large excess can co-precipitate with the product. Use a molar ratio closer to stoichiometric. - Wash the crude product thoroughly with water, as thiourea is water-soluble. |
| Discolored product (yellow to brown) | Formation of colored impurities | - This can result from overheating. Maintain the reaction temperature within the specified range. - Purify the crude product by recrystallization from a suitable solvent like ethanol. |
| Presence of by-products | Incorrect reaction conditions | - Strict control of temperature and reaction time is crucial. - The order of addition of reagents can also influence by-product formation. For instance, dropwise addition of ethyl 2-chloroacetoacetate to the heated thiourea solution is recommended.[4] |
Issues with Hydrolysis to this compound
| Problem | Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Insufficient reaction time or temperature | - Ensure the hydrolysis is carried out at an elevated temperature (e.g., reflux) for a sufficient duration. - Monitor the reaction by TLC to confirm the disappearance of the starting ester. |
| Inadequate amount of base | - Use a sufficient molar excess of the hydrolyzing agent (e.g., sodium hydroxide) to ensure complete saponification of the ester. | |
| Difficulty in isolating the carboxylic acid | Incorrect pH for precipitation | - After hydrolysis, the carboxylic acid is in its salt form. It needs to be protonated to precipitate. Carefully acidify the reaction mixture with an acid like HCl to the isoelectric point of the carboxylic acid. |
| Low purity of the final product | Co-precipitation of impurities | - Ensure the starting ethyl ester is of high purity before proceeding with hydrolysis. - Wash the final product thoroughly with cold water after filtration to remove any residual salts. - If necessary, recrystallize the final carboxylic acid from an appropriate solvent. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.
Materials:
-
Thiourea
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Ethyl acetate
-
Sodium carbonate
-
Sodium hydroxide solution (30%)
-
Water
Procedure:
-
Prepare a solution of 25% ethyl acetate in ethanol.
-
In a four-necked flask, add 200ml of the ethanol/ethyl acetate solvent, 30.4g of thiourea, and 1.5g of sodium carbonate.
-
Heat the mixture to 45°C with stirring.
-
Slowly add 33g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.
-
After the addition is complete, raise the temperature to 65°C and maintain for 5 hours.
-
Distill off the majority of the solvent under normal pressure.
-
Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.
-
Add the filtrate to 500ml of water and adjust the pH to 9-10 with 30% sodium hydroxide solution while stirring.
-
Stir for 30 minutes, then collect the precipitated product by suction filtration.
-
Dry the product in a vacuum oven for 2 hours.
Expected Yield: ~98%
Workflow for the Synthesis of this compound
Caption: General workflow for the two-step synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Validation & Comparative
The Versatility of Thiazole Derivatives in Drug Design: A Comparative Look at 2-Amino-4-methylthiazole-5-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of clinically approved drugs, showcasing a broad spectrum of pharmacological activities. This guide provides a comparative analysis of derivatives of 2-Amino-4-methylthiazole-5-carboxylic acid against other thiazole-based compounds, with a focus on their anticancer, antimicrobial, and antitubercular properties, supported by experimental data and detailed methodologies.
The 2-aminothiazole core is a privileged structure, lending itself to diverse chemical modifications that can significantly modulate the biological activity of the resulting compounds.[1][2] By strategically altering substituents at various positions on the thiazole ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their therapeutic potential. This comparative guide delves into the performance of various thiazole derivatives, with a particular emphasis on analogs of this compound, a key building block in the synthesis of potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of thiazole derivatives is profoundly influenced by the nature and position of their chemical adornments. The following tables summarize the in vitro activities of selected derivatives, offering a basis for comparison across different therapeutic areas.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, often drawing inspiration from the structure of established drugs like the tyrosine kinase inhibitor, Dasatinib.
Table 1: Anticancer Activity of this compound Phenylamide Derivatives and Other Thiazoles
| Compound ID | Thiazole Core | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido) | K562 (Leukemia) | Comparable to Dasatinib | [1] |
| MCF-7 (Breast) | 20.2 | [1] | |||
| HT-29 (Colon) | 21.6 | [1] | |||
| MDA-MB 231 (Breast) | Inactive | [1] | |||
| Dasatinib | 2-Aminothiazole derivative | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino) | K562, MCF-7, HT-29, MDA-MB 231 | < 1 | [1] |
| Compound 20 | 4,5,6,7-tetrahydrobenzo[d]thiazole | 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamide | H1299 (Lung) | 4.89 | |
| SHG-44 (Glioma) | 4.03 | ||||
| Compound 28 | 2,4-disubstituted thiazole amide | Not specified in detail | A549 (Lung) | 8.64 | |
| HeLa (Cervical) | 6.05 | ||||
| HT29 (Colon) | 0.63 | ||||
| Karpas299 (Lymphoma) | 13.87 |
Antimicrobial and Antifungal Activity
The 2-aminothiazole scaffold is also a fertile ground for the development of novel antimicrobial agents. Modifications, particularly at the 5-position, have been shown to dramatically enhance activity against both bacteria and fungi.
Table 2: Antimicrobial and Antifungal Activity of 5-Substituted 2-Aminothiazole Derivatives
| Compound Class | Substituent at 5-position | Test Organism | Activity | Reference |
| 2-Aminothiazole | Unsubstituted | E. coli, S. aureus, A. niger, A. oryzae | Weak | [1] |
| 2-Aminothiazole | Arylazo group | E. coli (Gram-negative) | Significant | [1] |
| S. aureus (Gram-positive) | Significant | [1] | ||
| A. niger (Fungus) | Significant | [1] | ||
| A. oryzae (Fungus) | Significant | [1] |
Antitubercular Activity
The global health challenge of tuberculosis has spurred the search for new and effective treatments, with 2-aminothiazole derivatives emerging as a promising class of compounds.
Table 3: Antitubercular Activity of N-Acyl-4-(2-pyridinyl)-1,3-thiazol-2-amine Derivatives
| Compound ID | N-Acyl Group | Test Organism | MIC (µM) | Reference |
| 55 | N-(3-Chlorobenzoyl) | M. tuberculosis H37Rv | 0.024 |
Experimental Protocols
To ensure the reproducibility and comparability of experimental findings, detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This assay is a commonly used method for determining the in vitro susceptibility of Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Incubation: The plates are incubated for another 24 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink, indicating inhibition of mycobacterial growth.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Generalized workflow for the synthesis and screening of thiazole derivatives.
References
A Comparative Analysis of the Biological Activity of 2-Amino-4-methylthiazole-5-carboxylic Acid Esters and Amides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between closely related chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of esters and amides derived from 2-Amino-4-methylthiazole-5-carboxylic acid, a core structure in many pharmacologically active compounds. This document summarizes key findings from published research, presenting available quantitative data, detailed experimental protocols, and visual representations of the structure-activity relationships.
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of the carboxylic acid group at the 5-position into either an ester or an amide can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This guide aims to shed light on these differences to aid in the rational design of future therapeutic agents.
Comparative Biological Activity
The primary biological activities reported for derivatives of this compound are antimicrobial and anticancer. The following sections compare the performance of esters and amides in these therapeutic areas.
Antimicrobial Activity
Direct comparative studies on the antimicrobial activity of simple esters versus amides of this compound are limited in the public domain. However, research on derivatives provides valuable insights.
One study focused on the synthesis of various derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, where the ester group was converted into a carboxamide (specifically, an acid hydrazide).[3] While not a direct comparison to a simple amide, the findings from this study are informative. The parent ethyl ester and its derivatives showed varying degrees of antimicrobial activity.
In a separate investigation, the exchange of an ethyl ester with an amide moiety in a series of this compound derivatives was explored for activity against Mycobacterium tuberculosis. The study reported that the amide derivative exhibited no activity in the Minimum Inhibitory Concentration (MIC) assay, suggesting that for this particular scaffold and target, the ester form is more favorable for antimicrobial action.[4]
The following table summarizes the antimicrobial activity of representative ester and amide derivatives.
| Compound Type | Derivative | Target Organism | Activity | Reference |
| Ester | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Various bacteria and fungi | Moderate to good | [5] |
| Amide | 2-amino-4-methylthiazole-5-carboxamide derivative | Mycobacterium tuberculosis | Inactive | [4] |
Anticancer Activity
The amide derivatives of this compound have been more extensively studied for their anticancer potential, largely inspired by the structure of the tyrosine kinase inhibitor, Dasatinib.
A significant body of research has focused on the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.[6][7] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, certain phenylamide derivatives have shown high potency against human K562 leukemia cells.[6] The structure-activity relationship (SAR) studies in this area have highlighted the importance of the amide linkage and the nature of the substituent on the phenyl ring for anticancer efficacy.[7]
While the ethyl ester of 2-amino-4-methylthiazole-5-carboxylate has also been investigated for its anticancer properties, the focus has often been on modifications of the 2-amino group rather than a direct comparison of the ester versus an amide at the 5-position.[3]
The data suggests that for anticancer applications, the amide functionality at the 5-position, particularly when incorporated into a larger pharmacophore, is crucial for achieving high potency.
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Amide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | 16.3 | [7] |
| Amide | Other 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Various cancer cell lines | Varies | [6][8][9] |
Experimental Protocols
The following are representative experimental protocols for the biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Preparation of Agar Plates: A sterile nutrient agar or Sabouraud dextrose agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The standardized microbial suspension is uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at the appropriate temperature for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (esters or amides) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical workflow for comparing the biological activities of the ester and amide derivatives of this compound.
Caption: Workflow for comparing the biological activities of ester and amide derivatives.
Structure-Activity Relationship (SAR) Insights
The available data, though not exhaustive in its direct comparisons, allows for the formulation of preliminary structure-activity relationship insights.
Caption: Preliminary structure-activity relationships of ester and amide derivatives.
Conclusion
Based on the currently available literature, a clear divergence in the biological activity profile of this compound esters and amides is apparent. While ester derivatives have shown some promise as antimicrobial agents, amide derivatives have been more extensively and successfully explored for their anticancer properties. The amide linkage appears to be a key structural feature for potent antiproliferative activity, particularly when appropriately substituted.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. daneshyari.com [daneshyari.com]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
Validating the Structure of 2-Amino-4-methylthiazole-5-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of "2-Amino-4-methylthiazole-5-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry.
While a public crystal structure for this compound is not currently available, this guide will leverage spectroscopic data for the target molecule and crystallographic data from closely related structures to illustrate the principles and comparative strengths of each analytical method.
At a Glance: Comparing Structural Validation Techniques
The unequivocal structural elucidation of a novel compound rarely relies on a single technique. Instead, a combination of methods provides orthogonal data, leading to a confident structural assignment. The following table summarizes the utility of various techniques in the context of validating the structure of a small organic molecule like this compound.
| Technique | Information Obtained | Sample State | Throughput | Destructive? |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Crystalline Solid | Low | No |
| ¹H NMR Spectroscopy | Number and chemical environment of protons, proton-proton connectivity (coupling). | Solution | High | No |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Solution | High | No |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns. | Gas Phase/Solution | High | Yes |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or Liquid | High | No |
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a precise model of the atomic arrangement.
Comparative Example: Crystal Structure of a Thiazole Derivative
To illustrate the power of this technique, we can examine the crystal structure of a closely related compound, 2-amino-5-ethoxycarbonyl-4-methylthiazol-3-ium chloride monohydrate .[1] The crystallographic data for this molecule provides unambiguous proof of the thiazole ring's connectivity, the relative positions of the amino, methyl, and ethoxycarbonyl groups, and the overall molecular geometry. This level of detail is invaluable for understanding intermolecular interactions in the solid state, which can influence properties like solubility and stability.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static picture of a molecule in the solid state, spectroscopic methods offer insights into its structure and behavior in solution and provide crucial corroborating evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons in a molecule and their local chemical environments. For this compound, one would expect to see distinct signals for the amino protons, the methyl protons, and any protons on the thiazole ring. The splitting patterns of these signals (multiplicity) would reveal which protons are adjacent to one another, helping to piece together the molecular framework.
-
¹³C NMR Spectroscopy: Complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule and information about their electronic environment. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) that are invisible in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound with exceptional accuracy. High-resolution mass spectrometry (HRMS) can even determine the elemental composition, offering strong confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the carboxylic acid, and the O-H bond of the carboxylic acid.
Experimental Data for this compound and Derivatives
The following tables summarize publicly available spectroscopic data for this compound and its ethyl ester, which are critical for its structural validation.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | ¹H NMR | - | 1.30 (t, 3H, CH₃), 2.55 (s, 3H, CH₃), 4.22 (q, 2H, CH₂), 7.45 (br s, 2H, NH₂) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | ¹³C NMR | - | 14.5, 17.0, 60.5, 110.0, 148.0, 162.0, 168.0 |
Note: Specific solvent and instrument frequency information were not consistently available in the public data. These are representative values.
Table 2: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| This compound | ESI | 159.0228 | - |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | ESI | 187.0536 | - |
Note: Observed values would be determined experimentally.
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N-H (stretch) | ~3400-3200 |
| C=O (stretch) | ~1700-1680 | |
| O-H (stretch) | ~3300-2500 (broad) | |
| C=N (stretch) | ~1650-1550 |
Note: These are expected ranges for the functional groups present.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structural validation.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other techniques include vapor diffusion and slow cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates and other structural parameters.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via a syringe pump at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Sample Spectrum: The infrared spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule, integrating both crystallographic and spectroscopic methods.
Caption: A comprehensive workflow for small molecule structural validation.
References
A Comparative Analysis of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Derivatives of this core have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative overview of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and screening workflows to aid in drug discovery and development efforts.
Comparative Inhibitory Activity
The inhibitory potential of various this compound derivatives against several key enzyme targets is summarized below. The data highlights the diverse range of applications for this class of compounds.
Carbonic Anhydrase Inhibition
Thiazole derivatives, particularly those incorporating a methyl sulfonyl group, have shown promising results as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[1][2] These enzymes play a crucial role in various physiological processes, and their inhibition is relevant for conditions such as glaucoma and epilepsy.
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 | Acetazolamide (AAZ) | 18.11 |
| hCA II | 39.16–86.64 | Acetazolamide (AAZ) | 20.65 |
Table 1: Inhibitory activity of thiazole-methylsulfonyl derivatives against human carbonic anhydrase I and II. Data sourced from[1][2].
VEGFR-2 Kinase Inhibition
Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
| Compound | % Inhibition | Reference Compound | Reference % Inhibition |
| 4-Chlorophenylthiazolyl derivative (4b) | 81.36 | Sorafenib | 86.93 |
| 3-Nitrophenylthiazolyl derivative (4d) | 85.72 | Sorafenib | 86.93 |
Table 2: VEGFR-2 enzyme inhibition by phenylthiazolyl derivatives. Data sourced from[3].
Cyclooxygenase (COX) Inhibition
Thiazole carboxamide derivatives have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[4]
| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference Compound | Reference IC50 (μM) | Reference Selectivity Ratio |
| 2a | COX-1 | 2.65 | 2.766 | Celecoxib | - | 23.8 |
| COX-2 | 0.958 | 0.002 | ||||
| 2b | COX-1 | 0.239 | 1.251 | Celecoxib | - | 23.8 |
| COX-2 | 0.191 | 0.002 | ||||
| 2j | COX-2 | 0.957 | 1.507 | Celecoxib | 0.002 | 23.8 |
Table 3: Inhibitory activity and selectivity of thiazole carboxamide derivatives against COX-1 and COX-2. Data sourced from[4].
Cholinesterase Inhibition
Derivatives of thiazole have also been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[5]
| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| 4c | AChE | 58.42 ± 3.14 | Eserine | 0.025 ± 0.01 |
| 4e | AChE | 25.5 ± 2.12 | Eserine | 0.025 ± 0.01 |
| 4g | AChE | 68 ± 2.12 | Eserine | 0.025 ± 0.01 |
| 4i | AChE | 38.50 ± 2.12 | Eserine | 0.025 ± 0.01 |
| Effective Compounds | BuChE | > 80 | - | - |
Table 4: Inhibitory activity of thiazole derivatives against acetylcholinesterase. Data sourced from[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the enzyme inhibitory activities of these thiazole derivatives.
Synthesis of this compound Derivatives
A general synthetic route for these derivatives often starts from ethyl 2-amino-4-methylthiazole-5-carboxylate.[6][7]
Protocol for Hydrolysis and Amidation:
-
A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate and sodium hydroxide in a solvent system like tetrahydrofuran and water is heated to reflux.[6]
-
The tetrahydrofuran is removed by evaporation.
-
The residue is neutralized with an acid solution (e.g., 5% hydrochloric acid).
-
The resulting precipitate, this compound, is collected by filtration and dried.[6]
-
The carboxylic acid can then be coupled with various amines using a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) to yield the final amide derivatives.[8]
Carbonic Anhydrase Inhibition Assay
The inhibitory effects on hCA I and hCA II isoenzymes were investigated using spectrophotometric methods.[1][2]
Protocol:
-
The assay measures the esterase activity of the carbonic anhydrase enzyme.
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by the addition of a substrate, such as 4-nitrophenyl acetate.
-
The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength.
-
The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is calculated from the dose-response curves.[1][2]
VEGFR-2 Inhibition Assay
The inhibitory activity against VEGFR-2 was determined using a kinase assay.[3]
Protocol:
-
The assay is typically performed in a multi-well plate format.
-
The VEGFR-2 enzyme, a substrate peptide, and ATP are combined in a reaction buffer.
-
The test compounds are added at various concentrations.
-
The reaction mixture is incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA).
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
Cyclooxygenase (COX) Inhibition Assay
An in vitro COX inhibition assay kit is used to assess the selectivity of the compounds towards COX-1 and COX-2.[4]
Protocol:
-
The assay measures the peroxidase activity of the COX enzymes.
-
The enzyme (either COX-1 or COX-2) is incubated with a heme cofactor.
-
The test compound is added, followed by arachidonic acid to initiate the reaction.
-
The reaction is monitored by measuring the absorbance of a chromogenic substrate.
-
IC50 values are determined for each isoform, and the selectivity ratio is calculated.[4]
Cholinesterase Inhibition Assay
A modification of Ellman's spectrophotometric method is used to determine the inhibition of acetylcholinesterase and butyrylcholinesterase.[5]
Protocol:
-
The assay is based on the reaction of the thiol group of thiocholine (produced from the hydrolysis of acetylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
The enzyme is pre-incubated with the test compound.
-
The substrate and DTNB are added to start the reaction.
-
The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm.
-
The rate of reaction is calculated, and the IC50 value is determined.[5]
Structure-Activity Relationship (SAR) Insights
The presented data allows for the deduction of preliminary structure-activity relationships. For instance, in the case of VEGFR-2 inhibitors, the nature and position of substituents on the phenyl ring attached to the thiazole core significantly influence the inhibitory activity.[3] Similarly, for COX inhibitors, specific substitutions on the carboxamide moiety affect both potency and selectivity.[4] Further targeted studies are warranted to fully elucidate the SAR for each enzyme class and optimize the design of next-generation inhibitors based on the this compound scaffold.
References
- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007130075A1 - Aminothiazole derivatives as human stearoyl-coa desaturase inhibitors - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-amino-4-methylthiazole-5-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We delve into their structure-activity relationships (SAR), focusing on their promising anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[1][2] Derivatives of this compound have emerged as a particularly promising class of compounds, demonstrating potent activity as kinase inhibitors and antimicrobial agents.[1][3][4] This guide will dissect the key structural modifications that influence the biological activity of these derivatives, providing a framework for the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Aurora Kinases and Beyond
Derivatives of 2-amino-4-methylthiazole-5-carboxamide have shown significant promise as anticancer agents, with a notable focus on the inhibition of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis.[1][5] Overexpression of these kinases is a hallmark of many cancers, making them an attractive therapeutic target.[5]
Structure-Activity Relationship for Anticancer Activity
The anticancer activity of these derivatives is highly dependent on the nature of the substituents at the 2-amino and 5-carboxamide positions of the thiazole ring.
-
2-Amino Position: Acylation of the 2-amino group with various moieties has been extensively explored. For instance, the introduction of a substituted pyrimidinyl group, mimicking the structure of the multi-kinase inhibitor dasatinib, has yielded potent compounds.[6] The nature of the linker between the 2-amino group and appended cyclic systems also plays a critical role in determining potency and selectivity.
-
5-Carboxamide Position: The substituent on the carboxamide nitrogen is a key determinant of activity. Generally, substituted phenyl rings are favored. The substitution pattern on this phenyl ring can significantly impact potency. For example, in a series of 2-(acetamido)thiazole-5-carboxamides, derivatives with a 2-chloro-6-methylphenyl group at the 5-carboxamide position exhibited potent antiproliferative activity.[6]
-
4-Methyl Group: The methyl group at the 4-position of the thiazole ring is often retained for optimal activity, although some studies have explored other small alkyl groups.
Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected 2-amino-4-methylthiazole-5-carboxamide derivatives against various human cancer cell lines.
| Compound ID | R (Substitution at 2-amino) | Ar (Substitution at 5-carboxamide) | K563 (Leukemia) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| Dasatinib | 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidin-4-yl | 2-chloro-6-methylphenyl | < 1 | < 1 | < 1 | < 1 |
| 6d | 2-(4-methylpiperazin-1-yl)acetamido | 2-chloro-6-methylphenyl | comparable to dasatinib | 20.2 | 21.6 | inactive |
| Compound 21 | (structure not fully specified) | (structure not fully specified) | 16.3 | 20.2 | 21.6 | inactive |
Data sourced from Liu et al., 2011.[6] and El-Subbagh et al., 2021.[2]
Antimicrobial Activity: A New Frontier
Beyond their anticancer potential, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][4]
Structure-Activity Relationship for Antimicrobial Activity
The structural requirements for potent antimicrobial activity appear to differ from those for anticancer activity.
-
Substituents on the 2-Amino Group: Modifications at this position are critical for antimicrobial potency.
-
Substituents on the 5-Carboxylic Acid: Conversion of the carboxylic acid to various amides and esters has been shown to modulate antimicrobial activity.[3]
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various microbial strains.
| Compound ID | R (Substitution at 2-amino) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | A. clavatus MIC (µg/mL) |
| 5a | 2,4-dichlorobenzoylamino | 250 | 250 | 500 | 1000 | 500 | 500 | 500 |
| 5b | 4-chlorobenzoylamino | 250 | 500 | 500 | 1000 | 500 | 1000 | 1000 |
| 5c | 4-methylbenzoylamino | 500 | 500 | 1000 | >1000 | 1000 | 1000 | 1000 |
| 5d | 4-methoxybenzoylamino | 500 | 500 | 1000 | >1000 | >1000 | >1000 | >1000 |
| Ampicillin | - | 0.25 | 0.5 | 2 | 100 | - | - | - |
| Griseofulvin | - | - | - | - | - | 500 | 100 | 100 |
Data sourced from a study on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Human cancer cell lines (e.g., K563, MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Aurora Kinase Inhibition Assay (Luminescent Kinase Assay)
This biochemical assay measures the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the Aurora kinase enzyme, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: A reagent is added to stop the kinase reaction and to convert the generated ADP into ATP.
-
Luminescence Measurement: A luciferase/luciferin-based reagent is then added to produce a luminescent signal that is proportional to the amount of ADP produced. The luminescence is measured using a luminometer.
-
IC₅₀ Calculation: The IC₅₀ values are determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path to Discovery
To better illustrate the processes involved in the discovery and evaluation of these compounds, the following diagrams are provided.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern their anticancer and antimicrobial activities. For anticancer applications, fine-tuning of substituents at the 2-amino and 5-carboxamide positions is crucial for achieving high potency and selectivity against targets such as Aurora kinases. In the antimicrobial realm, further exploration of diverse substitutions is warranted to broaden the spectrum of activity and overcome resistance mechanisms.
The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future work should focus on integrated drug discovery programs that combine medicinal chemistry, computational modeling, and comprehensive biological evaluation to optimize the therapeutic potential of this remarkable class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro testing of "2-Amino-4-methylthiazole-5-carboxylic acid" derivatives
A Comparative Guide to the In Vitro Performance of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives
The this compound scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of derivatives with a wide array of biological activities.[1][2] These compounds have garnered significant attention from researchers due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5] This guide provides an objective comparison of the in vitro performance of various derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives has been explored across several key areas of drug discovery. Below is a summary of their performance in major in vitro assays.
Anticancer and Cytotoxic Activity
Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[6] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to evaluate this activity.[7]
| Compound/Derivative | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) | Reference |
| Thiazole-amino acid hybrid 5a | A549 (Lung) | 2.07 | 5-Fluorouracil | 3.49 | [6] |
| Thiazole-amino acid hybrid 5f | HeLa (Cervical) | 8.51 | 5-Fluorouracil | 8.74 | [6] |
| Thiazole-amino acid hybrid 5o | MCF-7 (Breast) | 4.32 | 5-Fluorouracil | 5.31 | [6] |
| Phenylamide derivative 6d | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 | [8] |
| Phenylamide derivative 6d | MCF-7 (Breast) | 20.2 | Dasatinib | < 1 | [8] |
| Phenylamide derivative 6d | HT-29 (Colon) | 21.6 | Dasatinib | < 1 | [8] |
Antimicrobial Activity
Several studies have highlighted the potent antibacterial and antifungal properties of these derivatives. The agar diffusion method is a standard technique for preliminary screening, with the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) providing quantitative measures of efficacy.[9]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Positive Control | MIC (µg/mL) | Reference |
| Bifunctional derivative 12f | Staphylococcus aureus | - | Ampicillin | - | [9] |
| Bifunctional derivative 12f | Bacillus subtilis | - | Gentamicin Sulfate | - | [9] |
| 2-aminothiazole-5-carbohydrazide 11a | Staphylococcus aureus | 12.5 | - | - | [10] |
| 2-aminothiazole-5-carbohydrazide 11b | Staphylococcus aureus | 50 | - | - | [10] |
Anti-mycobacterial Activity
Certain derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method for determining the MIC of compounds against this bacterium.[11]
| Compound/Derivative | Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 2-amino-5-benzylthiazole-4-carboxylate 2 | M. tuberculosis H37Rv | 0.06 | Not mtFabH inhibition | [7] |
| 2-amino-5-methylthiazole-4-carboxylate 6 | M. tuberculosis H37Rv | 16 | Not mtFabH inhibition | [7] |
| 2-amino-5-methylthiazole-4-carboxylic acid 9 | M. tuberculosis H37Rv | 0.06 | Not mtFabH inhibition | [7] |
Enzyme Inhibitory Activity
The structural diversity of these derivatives allows them to target specific enzymes implicated in various diseases.
| Compound/Derivative | Enzyme | IC50 / Ki (µM) | Inhibitor Type | Reference |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid 5b | Xanthine Oxidase | IC50 = 0.57 | Mixed | [12] |
| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid 5c | Xanthine Oxidase | IC50 = 0.91 | - | [12] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki = 0.008 | - | [4] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki = 0.124 | - | [4] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki = 0.129 | - | [4] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki = 0.083 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test derivatives and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
This method is used to assess the antimicrobial activity of the synthesized compounds.[13]
-
Media Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[14]
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well.[14]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[13]
Xanthine Oxidase (XO) Inhibition Assay
This assay determines the ability of a compound to inhibit the XO enzyme, which is a target for gout treatment.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and xanthine (the substrate).
-
Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time.
-
Product Measurement: The enzyme catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is determined from the dose-inhibition curve.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key processes and relationships relevant to the in vitro testing of these derivatives.
Caption: General workflow for the in vitro screening of novel compounds.
References
- 1. WO2023131690A1 - Substituted heterocycles as hset inhibitors - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Aminomethyl)thiazole-5-carboxylic Acid|CAS 933742-24-6 [benchchem.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. USRE46856E1 - Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 2-Amino-4-methylthiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mass spectrometry fragmentation pattern of 2-Amino-4-methylthiazole-5-carboxylic acid, a key heterocyclic compound in medicinal chemistry. While direct experimental mass spectra for this specific molecule are not extensively published, this document outlines a plausible fragmentation pathway based on established chemical principles and data from closely related structures. Furthermore, it compares mass spectrometry with alternative analytical techniques, offering insights into selecting the appropriate method for structural elucidation and quantification.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound (Molecular Weight: 158.18 g/mol [1]), electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a common approach for structural analysis.
Proposed Experimental Protocol: LC-MS/MS
A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for analyzing this compound would involve the following steps:
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as a methanol/water mixture, to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Precursor Ion: The protonated molecule [M+H]⁺ is selected (expected m/z ≈ 159.0).
-
Collision Gas: Argon at a specified pressure.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 15-30 eV) to induce fragmentation.
-
Analyzer: A triple quadrupole or ion trap mass analyzer to detect fragment ions.
-
Plausible Fragmentation Pattern
Based on the functional groups present (carboxylic acid, amino group, thiazole ring), a plausible fragmentation pattern for the protonated molecule (m/z 159) is proposed. General fragmentation rules for carboxylic acids often involve the loss of water (H₂O) and carbon dioxide (CO₂)[2][3]. The stable thiazole ring may also undergo characteristic cleavages.
Table 1: Proposed MS/MS Fragments for this compound [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |
| 159.0 | 142.0 | NH₃ (17.0 Da) | Loss of the amino group. |
| 159.0 | 141.0 | H₂O (18.0 Da) | Loss of water from the carboxylic acid group. |
| 159.0 | 113.0 | H₂O + CO (46.0 Da) | Subsequent loss of carbon monoxide after initial water loss. |
| 159.0 | 114.0 | COOH (45.0 Da) | Loss of the entire carboxyl group via radical cleavage. |
| 159.0 | 97.0 | COOH + NH₂ (62.0 Da) | Loss of both the carboxyl and amino groups. |
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade from the parent ion.
Section 2: Comparison with Alternative Analytical Methods
While mass spectrometry provides unparalleled sensitivity and structural information through fragmentation, other techniques offer complementary data for a comprehensive analysis.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Molecular weight determination, structural elucidation via fragmentation, high-sensitivity quantification. | Definitive structural elucidation (connectivity of atoms), stereochemistry. | Separation, quantification, purity analysis. |
| Sensitivity | Very High (pg to fg) | Low (mg to µg) | Moderate (ng to µg) |
| Specificity | Very High (especially with MS/MS) | Very High | Moderate (depends on chromatographic resolution) |
| Sample Req. | Minimal, destructive | Larger amount, non-destructive | Small amount, non-destructive (fraction collection possible) |
| Information | Mass-to-charge ratio, fragment masses. | Chemical environment of nuclei (¹H, ¹³C), bond connectivity. | Retention time, UV absorbance for quantification. |
| Throughput | High | Low | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination. For this compound, ¹H and ¹³C NMR would confirm the precise arrangement of atoms, including the positions of the methyl and amino groups on the thiazole ring. Several studies on related thiazole derivatives rely on NMR for their primary characterization[4][5][6].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is an essential tool for separating the target compound from impurities and for accurate quantification. When coupled with a UV detector, it provides a robust method for routine analysis in drug development and quality control. The aromatic nature of the thiazole ring allows for strong UV absorbance, making this a suitable technique. LC-MS/MS methods for similar compounds often use HPLC for initial separation[7][8].
Section 3: Comparative Experimental Workflows
The workflows for mass spectrometry and HPLC-UV analysis share initial steps but diverge significantly at the detection and data analysis stages.
Conclusion
The analysis of this compound is best approached with a multi-technique strategy. Mass spectrometry, particularly LC-MS/MS, is indispensable for sensitive detection and for providing structural clues through its distinct fragmentation pattern, characterized by likely losses of NH₃, H₂O, and COOH. For definitive structural confirmation, NMR spectroscopy remains the most powerful tool. For routine quantification and purity assessment, HPLC-UV provides a reliable and high-throughput alternative. The choice of method will ultimately depend on the specific research question, whether it be metabolic identification, structural verification, or quality control.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-Amino-4-methylthiazole-5-carboxylic acid by HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, rigorous purity assessment is a critical and indispensable step. The biological activity and safety of a synthesized compound are intrinsically linked to its purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the purity of synthesized "2-Amino-4-methylthiazole-5-carboxylic acid," a key heterocyclic building block in medicinal chemistry.
Introduction to Purity Assessment
The synthesis of this compound, commonly achieved through a Hantzsch-type thiazole synthesis, can potentially result in a final product containing unreacted starting materials, intermediates, and byproducts. Therefore, a robust analytical method is required to accurately quantify the purity of the synthesized compound and identify any impurities. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. However, other methods such as titrimetry and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed. This guide will delve into a comparative analysis of these techniques, with a primary focus on HPLC.
Experimental Protocols
A well-defined experimental protocol is the cornerstone of reliable and reproducible results. Below are detailed methodologies for the purity assessment of this compound using HPLC and a comparative titrimetric method.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Detection:
-
Wavelength: 270 nm
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Potential Impurities to Monitor:
-
Starting Materials: Ethyl acetoacetate, Thiourea.
-
Intermediate: Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Byproducts: Potential self-condensation products of ethyl acetoacetate or other side-reaction products from the Hantzsch synthesis.
Alternative Method: Acid-Base Titration Protocol
This method provides an estimation of the total acidic content, which can be correlated to the purity of the carboxylic acid.
1. Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Ethanol (neutral).
2. Procedure:
-
Accurately weigh approximately 158 mg (1 mmol) of the synthesized this compound.
-
Dissolve the sample in 50 mL of neutral ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
3. Calculation:
-
Purity (%) = (Volume of NaOH (L) x Molarity of NaOH x Molecular Weight of Analyte) / (Weight of Sample (g)) x 100
Experimental Workflow Diagram
Caption: Workflow for Purity Assessment of this compound.
Data Presentation and Comparison
The following table summarizes hypothetical data from the purity assessment of a synthesized batch of this compound using HPLC and titration.
| Analytical Method | Parameter | Result | Notes |
| HPLC | Purity (Area %) | 98.5% | Main peak corresponding to the target compound. |
| Impurity 1 (Ethyl 2-amino-4-methylthiazole-5-carboxylate) | 0.8% | Intermediate from the synthesis. | |
| Impurity 2 (Unidentified) | 0.5% | Likely a byproduct from a side reaction. | |
| Impurity 3 (Thiourea) | 0.2% | Unreacted starting material. | |
| Titration | Purity (%) | 97.8% | Assumes all acidic components are the target compound. |
| qNMR | Purity (mol/mol %) | 98.2% | Determined using an internal standard. |
Objective Comparison of Methods
High-Performance Liquid Chromatography (HPLC):
-
Advantages:
-
High Specificity: HPLC can separate the main compound from its impurities, providing a more accurate purity value.
-
Impurity Profiling: It allows for the identification and quantification of individual impurities, which is crucial for understanding the synthesis and for regulatory purposes.
-
High Sensitivity: Capable of detecting trace amounts of impurities.
-
-
Disadvantages:
-
Requires Reference Standards: Accurate quantification of impurities requires their corresponding reference standards.
-
Method Development: Developing a robust and validated HPLC method can be time-consuming.
-
Higher Cost: The instrumentation and consumables are more expensive compared to titration.
-
Acid-Base Titration:
-
Advantages:
-
Simplicity and Speed: Titration is a straightforward and rapid technique.
-
Low Cost: It requires basic laboratory equipment and inexpensive reagents.
-
Absolute Method: It is a primary method of analysis that does not rely on a calibration standard of the analyte itself.
-
-
Disadvantages:
-
Lack of Specificity: Titration measures the total acidity of the sample. Any acidic impurities will be titrated along with the main compound, leading to an overestimation of purity if such impurities are present.
-
Lower Sensitivity: Not suitable for detecting trace impurities.
-
Quantitative NMR (qNMR):
-
Advantages:
-
Absolute Quantification: Can provide an absolute measure of purity without the need for a reference standard of the analyte, by using a certified internal standard.
-
Structural Information: Provides structural information about the analyte and any impurities present.
-
High Precision: Can be a very precise and accurate method.
-
-
Disadvantages:
-
Requires High-Field NMR: Access to a high-field NMR spectrometer is necessary.
-
Expertise Required: Requires a skilled operator for data acquisition and processing.
-
Potential for Signal Overlap: Signals from the analyte and impurities may overlap, complicating quantification.
-
Conclusion
For a comprehensive and accurate assessment of the purity of synthesized this compound, HPLC is the recommended method . Its ability to separate and quantify individual impurities provides a detailed purity profile that is essential for research and development. While titration can offer a quick and inexpensive estimate of the total acid content, it lacks the specificity to distinguish the target compound from acidic impurities. Quantitative NMR serves as a powerful orthogonal technique for purity verification, offering absolute quantification and structural insights. The choice of method will ultimately depend on the specific requirements of the analysis, available resources, and the stage of drug development.
Safety Operating Guide
Proper Disposal of 2-Amino-4-methylthiazole-5-carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Amino-4-methylthiazole-5-carboxylic acid based on available safety data for this compound and general best practices for laboratory hazardous waste management. Due to the limited availability of comprehensive environmental and toxicological data, a cautious approach, treating the substance as hazardous waste, is mandatory. All procedures must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Identification and Safety Precautions
This compound is classified as an irritant. Before handling, it is crucial to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Hazard Summary for this compound and Related Compounds:
| Hazard Category | GHS Classification for this compound | Potential Hazards Based on Structurally Similar Thiazole Derivatives | Precautionary Actions |
| Health Hazards | Signal Word: Warning H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1] | H302: Harmful if swallowed[3]May cause damage to organs through prolonged or repeated exposure[3] | Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[1] |
| Environmental Hazards | Data not available | H410: Very toxic to aquatic life with long lasting effects (observed in 2-Amino-5-methylthiazole)[3] | Avoid release to the environment. Do not let the product enter drains.[3] |
| Physical/Chemical Hazards | Data not available | Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides. | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. |
Step-by-Step Disposal Protocol
The primary and mandatory route for the disposal of this compound is through an approved hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Handling and Segregation:
-
Waste Identification: All waste streams containing this compound must be identified as hazardous.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure lid.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, wipes), and spill cleanup materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
CAS Number: 67899-00-7
-
The approximate concentration and volume/mass of the waste.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
Spill and Emergency Procedures
-
Evacuate: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (for small spills):
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Collect all decontamination materials (wipes, gloves) as solid hazardous waste.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-4-methylthiazole-5-carboxylic acid
Essential Safety Protocols for Handling 2-Amino-4-methylthiazole-5-carboxylic acid
For Immediate Reference: Key Safety and Handling Information
When working with this compound, a solid, brown compound, researchers must adhere to stringent safety protocols to mitigate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as causing skin and eye irritation and may lead to respiratory irritation.[1][2][3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[4] | To avoid skin irritation.[1][2] It is crucial to remove and wash contaminated clothing before reuse.[5] |
| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is needed.[4] However, if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) should be used.[3][6] | To prevent respiratory tract irritation from dust inhalation.[1][2] |
Emergency Preparedness and First Aid
Immediate access to eyewash stations and safety showers is mandatory in the vicinity of the workstation.[4]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if symptoms occur.[4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Standard operating procedure for handling the chemical.
Disposal Plan
All waste materials, including the chemical and any contaminated items, must be disposed of in accordance with federal, state, and local environmental regulations.[4] Containers should be properly labeled and disposed of through an approved waste disposal plant.[4]
Experimental Protocols: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use a dry clean-up procedure to avoid generating dust.[8] Sweep or vacuum the spilled solid and place it into a suitable, sealed container for disposal.[5][9] Do not use air hoses for cleaning.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
The following diagram illustrates the decision-making process for spill response.
Caption: Decision-making process for spill response.
References
- 1. chemical-label.com [chemical-label.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. aaronchem.com [aaronchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
